Technical Guide: 4-Chlorothiophene-2-sulfonyl Chloride in Medicinal Chemistry
[1] Executive Summary 4-Chlorothiophene-2-sulfonyl chloride (CAS 1016315-26-6) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive sulfonamides.[1][2][3] Distinct from its more c...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Chlorothiophene-2-sulfonyl chloride (CAS 1016315-26-6) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive sulfonamides.[1][2][3] Distinct from its more common isomer, 5-chlorothiophene-2-sulfonyl chloride, this 4-chloro variant offers a unique substitution pattern that modulates the electronic and steric environment of the thiophene ring.[1] This guide details its chemical profile, regioselective synthesis, reactivity, and handling protocols for drug discovery applications.
Chemical Identity & Physical Profile[4][5][6][7][8][9][10][11][12][13][14]
Note on Isomerism: Researchers must distinguish between the 4-chloro and 5-chloro isomers. The 4-chloro substitution pattern places the halogen meta to the sulfur atom of the ring (in the 3-position relative to sulfur if numbering starts there, but 4 relative to the sulfonyl group at 2), creating a different vector for halogen bonding and metabolic stability compared to the 5-chloro analog.[1]
Property
Specification
IUPAC Name
4-Chlorothiophene-2-sulfonyl chloride
CAS Registry Number
1016315-26-6
Molecular Formula
Molecular Weight
217.09 g/mol
SMILES
ClS(=O)(=O)c1cc(Cl)cs1
Appearance
Low-melting solid or viscous oil (typically off-white to pale yellow)
Solubility
Soluble in DCM, THF, EtOAc, Chloroform; Reacts with water/alcohols
The synthesis of 4-chlorothiophene-2-sulfonyl chloride presents a regiochemical challenge. The most direct route involves the electrophilic aromatic substitution (chlorosulfonation) of 3-chlorothiophene.
Mechanism and Regiochemistry
In 3-chlorothiophene, the sulfur atom is the primary activating group, directing electrophiles to the
Position 2: Adjacent to both the sulfur and the chlorine substituent (sterically hindered).
Position 5: Adjacent to sulfur but sterically less encumbered.
Chlorosulfonation at Position 5 is generally favored or competitive. When the sulfonyl group attaches at Position 5, IUPAC nomenclature rules renumber the ring to give the sulfonyl group position 2. Consequently, the original 3-chloro substituent becomes the 4-chloro substituent in the final product.[1]
Figure 1: Regioselective chlorosulfonation of 3-chlorothiophene.[1] The target 4-chloro isomer results from substitution at the 5-position (renumbered).[1]
Experimental Protocol (General Procedure)
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (CaCl2 or inert gas line).
Reagent Addition: Charge the flask with chlorosulfonic acid (5.0 equiv) and cool to 0°C.
Substrate Addition: Add 3-chlorothiophene (1.0 equiv) dropwise over 30 minutes, maintaining temperature <5°C to minimize polymerization.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (after mini-workup with amine quench).
Quench: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as an oil or solid.
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with cold water and brine.
Purification: Dry over anhydrous
and concentrate. If isomeric mixture is present, purify via flash column chromatography (Hexanes/EtOAc) or recrystallization (Hexanes).
The sulfonyl chloride moiety is a highly reactive electrophile, serving as a linchpin for creating sulfonamide libraries. The 4-chlorothiophene core is particularly valued for its ability to introduce a lipophilic, electron-withdrawing motif that is bioisosteric to 3-chlorophenyl rings but with distinct metabolic properties.[1]
Key Transformations
Figure 2: Divergent reactivity pathways.[1] Sulfonamide formation is the primary application in drug discovery.
Applications in Drug Discovery[1][16]
Fragment-Based Drug Design (FBDD): The 4-chlorothiophene moiety is used to probe hydrophobic pockets in protein targets where a phenyl group might be too bulky or lack the necessary electronic vectors.[1]
Bioactive Scaffolds: Derivatives of chlorothiophene sulfonamides have been investigated for:
Antitumor Activity: Targeting specific kinases or tubulin polymerization.
Antibacterial Agents: Inhibitors of bacterial enzymes where the thiophene sulfur interacts with active site residues.
Antiviral Agents: As seen in patents related to viral replication inhibitors (e.g., 5-bromo-4-chlorothiophene derivatives).[1]
Moisture Control: Always handle in a fume hood. Use oven-dried glassware. The compound hydrolyzes rapidly to form HCl gas and the corresponding sulfonic acid.
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A face shield is recommended during the quenching step of synthesis.
Spill Management: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (sodium bicarbonate) only after the bulk material has been collected.
An In-depth Technical Guide to 4-Chlorothiophene-2-sulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Thiophene-based heterocyclic compounds are of paramount importance in the landscape of medici...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Thiophene-based heterocyclic compounds are of paramount importance in the landscape of medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for phenyl groups have cemented their role as privileged scaffolds in drug design. The introduction of a sulfonyl chloride functional group onto the thiophene ring further enhances its synthetic utility, providing a highly reactive handle for the construction of sulfonamides, a class of compounds with a broad spectrum of biological activities. This guide focuses on a specific, yet important, member of this family: 4-Chlorothiophene-2-sulfonyl chloride.
This document provides an in-depth exploration of the molecular characteristics, synthesis, and potential applications of 4-Chlorothiophene-2-sulfonyl chloride. It is designed to be a comprehensive resource for researchers, offering both foundational knowledge and practical insights to facilitate its use in the laboratory. We will also draw comparisons with its more extensively studied isomer, 5-Chlorothiophene-2-sulfonyl chloride, to provide a broader context and address the current data landscape.
Part 1: Core Molecular and Physicochemical Properties
The precise substitution pattern on the thiophene ring significantly influences the molecule's reactivity, stability, and ultimately its utility as a synthetic building block. 4-Chlorothiophene-2-sulfonyl chloride is a distinct isomer with the molecular formula C₄H₂Cl₂O₂S₂ .
Structural Isomerism: A Critical Distinction
It is crucial to distinguish between the 4-chloro and 5-chloro isomers of thiophene-2-sulfonyl chloride, as their chemical properties and reactivity can differ.
4-Chlorothiophene-2-sulfonyl chloride: The chlorine atom is positioned at the 4-position of the thiophene ring.
5-Chlorothiophene-2-sulfonyl chloride: The chlorine atom is located at the 5-position, adjacent to the sulfur atom.
While both isomers share the same molecular weight, their structural differences can lead to variations in dipole moment, steric hindrance around the sulfonyl chloride group, and electronic effects, which in turn can influence their reactivity in nucleophilic substitution reactions.
Physicochemical Data
The available data for 4-Chlorothiophene-2-sulfonyl chloride is primarily computational, while its 5-chloro isomer is more thoroughly characterized experimentally. This section presents a comparative summary of their key properties.
Property
4-Chlorothiophene-2-sulfonyl chloride
5-Chlorothiophene-2-sulfonyl chloride
Source(s)
Molecular Formula
C₄H₂Cl₂O₂S₂
C₄H₂Cl₂O₂S₂
[PubChem CID: 87454206, PubChem CID: 2733925]
Molecular Weight
217.09 g/mol
217.1 g/mol
[PubChem CID: 2733925]
Monoisotopic Mass
215.88733 Da
215.8873270 Da
[PubChem CID: 87454206, PubChem CID: 2733925]
CAS Number
Not available
2766-74-7
[Fisher Scientific, Santa Cruz Biotechnology]
Physical State
Solid (Predicted)
Low melting solid or liquid
[Thermo Fisher Scientific]
Boiling Point
Not available
112-117 °C (lit.)
[Sigma-Aldrich]
Density
Not available
1.623 g/mL at 25 °C (lit.)
[Sigma-Aldrich]
Refractive Index
Not available
n20/D 1.586 (lit.)
[Sigma-Aldrich]
Note: The lack of extensive experimental data for 4-Chlorothiophene-2-sulfonyl chloride underscores the need for careful characterization by researchers employing this reagent.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling constants would be indicative of their relative positions.
¹³C NMR: The carbon NMR would display four distinct signals for the four carbons of the thiophene ring. The carbon bearing the sulfonyl chloride group would be significantly downfield.
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively[1].
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's mass, along with a characteristic isotopic pattern due to the presence of two chlorine atoms and two sulfur atoms.
Part 2: Synthesis of 4-Chlorothiophene-2-sulfonyl chloride
The synthesis of 4-Chlorothiophene-2-sulfonyl chloride can be approached through a multi-step sequence, starting from a suitable thiophene derivative. The key transformation is the introduction of the sulfonyl chloride group at the 2-position of the 4-chlorothiophene core.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 4-Chlorothiophene-2-sulfonyl chloride is outlined below. This approach breaks down the target molecule into simpler, more readily available starting materials.
Caption: Retrosynthetic pathway for 4-Chlorothiophene-2-sulfonyl chloride.
Proposed Synthetic Protocol
This protocol is a composite of established methods for the chlorination and sulfonation of thiophenes.
Step 1: Synthesis of 4-Chlorothiophene-2-carboxylic acid
The synthesis of the key intermediate, 4-chlorothiophene-2-carboxylic acid, can be achieved via the chlorination of a thiophene-2-carbonyl derivative. A patented method suggests the use of trichloroisocyanuric acid (TCCA) as a chlorinating agent in the presence of a Lewis acid catalyst[2].
Reaction: Thiophene-2-carboxylic acid is chlorinated at the 4-position.
Rationale: TCCA provides a source of electrophilic chlorine, and the Lewis acid catalyst (AlCl₃) activates the thiophene ring towards electrophilic substitution. The electron-withdrawing carboxylic acid group at the 2-position directs the incoming electrophile to the 4-position.
Step 2: Decarboxylation to 4-Chlorothiophene
The carboxylic acid group is then removed to yield 4-chlorothiophene.
Reaction: Decarboxylation of 4-Chlorothiophene-2-carboxylic acid.
Rationale: Heating in the presence of a copper catalyst facilitates the removal of the carboxyl group as carbon dioxide.
Step 3: Sulfonation of 4-Chlorothiophene
The next step involves the introduction of a sulfonic acid group at the 2-position.
Reaction: Electrophilic sulfonation of 4-chlorothiophene.
Reagents: 4-Chlorothiophene, chlorosulfonic acid or fuming sulfuric acid.
Rationale: The sulfur atom in the thiophene ring activates the adjacent 2- and 5-positions towards electrophilic attack. Since the 4-position is blocked, sulfonation will predominantly occur at the 2- or 5-position.
Step 4: Conversion to 4-Chlorothiophene-2-sulfonyl chloride
The final step is the conversion of the sulfonic acid to the desired sulfonyl chloride.
Reaction: Chlorination of 4-chlorothiophene-2-sulfonic acid.
Reagents: 4-chlorothiophene-2-sulfonic acid, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Rationale: These chlorinating agents are standard reagents for the conversion of sulfonic acids to sulfonyl chlorides.
Caption: Proposed synthetic workflow for 4-Chlorothiophene-2-sulfonyl chloride.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The sulfonyl chloride moiety is a highly valuable functional group in drug discovery, primarily serving as a precursor to sulfonamides. The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used method for constructing the sulfonamide linkage.
Role as a Synthetic Building Block
4-Chlorothiophene-2-sulfonyl chloride is an attractive building block for the synthesis of novel bioactive molecules. The thiophene core, combined with the reactive sulfonyl chloride and the chloro-substituent, offers multiple points for diversification.
Sulfonamide Formation: The primary application is in the synthesis of a diverse range of sulfonamides by reacting it with various amines.
Further Functionalization: The chlorine atom on the thiophene ring can potentially be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for further elaboration of the molecular scaffold.
A recent study highlighted the potent antiproliferative effects of 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine, a derivative synthesized from the 5-chloro isomer, against several hepatoma cell lines[3]. This underscores the potential of chlorothiophene sulfonyl chlorides in generating novel and effective therapeutic agents.
The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a well-established pharmacophore. Its presence in a molecule can confer favorable pharmacokinetic properties, such as improved metabolic stability and bioavailability. The ability of the sulfur atom to engage in hydrogen bonding and other non-covalent interactions can also contribute to enhanced binding affinity with biological targets.
Part 4: Safety, Handling, and Storage
Given the corrosive and reactive nature of sulfonyl chlorides, strict adherence to safety protocols is essential. While specific safety data for 4-Chlorothiophene-2-sulfonyl chloride is not available, the information for the 5-chloro isomer provides a strong basis for its safe handling.
Hazard Identification
Based on the data for 5-Chlorothiophene-2-sulfonyl chloride, the compound should be considered:
Corrosive: Causes severe skin burns and eye damage[4].
Reactive: Reacts with water and other nucleophiles.
Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
Inert Atmosphere: For prolonged storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture.
Storage
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.
Recommended Temperature: Refrigeration (2-8°C) is advisable for long-term storage to maintain stability[5].
Conclusion
4-Chlorothiophene-2-sulfonyl chloride represents a valuable, albeit less-characterized, building block for synthetic and medicinal chemistry. Its structure offers a unique combination of a reactive sulfonyl chloride handle and a modifiable thiophene core, paving the way for the creation of novel compounds with potential therapeutic applications. While the current lack of extensive experimental data necessitates careful handling and in-lab characterization, the established chemistry of its 5-chloro isomer and related thiophene derivatives provides a solid foundation for its effective utilization. This guide has aimed to consolidate the available information and provide a practical framework for researchers to safely and effectively incorporate this promising reagent into their synthetic endeavors. As research progresses, a more complete physicochemical and reactivity profile of 4-Chlorothiophene-2-sulfonyl chloride will undoubtedly emerge, further solidifying its place in the synthetic chemist's toolbox.
References
PubChem. 4-chlorothiophene-2-sulfonyl chloride. National Center for Biotechnology Information. [Link]
PubChem. 5-Chlorothiophene-2-sulfonyl chloride. National Center for Biotechnology Information. [Link]
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
PubChem. 4-Chlorothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
PubChem. 2-Thiophenesulfonyl chloride. National Center for Biotechnology Information. [Link]
PubChem. 4-chlorothiophene-3-sulfonyl chloride. National Center for Biotechnology Information. [Link]
Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]
Google Patents.
de la Torre, J. C. G., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]
ResearchGate. Confirmation of introduction of sulfonyl groups. (a) NMR spectra of... [Link]
MDPI. Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. [Link]
Frontiers in Chemistry. A novel class of C14-sulfonate-tetrandrine derivatives as potential chemotherapeutic agents for hepatocellular carcinoma. [Link]
An In-depth Technical Guide to 5-Chlorothiophene-2-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
A Note on Nomenclature: This guide focuses on the chemical compound with the CAS number 2766-74-7 . While the user's initial query referenced "4-Chlorothiophene-2-sulfonyl chloride," extensive database searches have reve...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on Nomenclature: This guide focuses on the chemical compound with the CAS number 2766-74-7 . While the user's initial query referenced "4-Chlorothiophene-2-sulfonyl chloride," extensive database searches have revealed that the correct and commercially available isomer is 5-Chlorothiophene-2-sulfonyl chloride . This document will proceed with the accurate nomenclature.
Introduction
5-Chlorothiophene-2-sulfonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. Its unique electronic and structural features, stemming from the chlorinated thiophene ring, render it a versatile building block for the synthesis of a diverse array of complex molecules. This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, core reactivity, and significant applications of this compound, with a particular focus on its role in the creation of novel therapeutic agents.
Compound Identification and Physicochemical Properties
A clear understanding of a reagent's fundamental properties is paramount for its safe and effective use in a laboratory setting. The key identifiers and physicochemical properties of 5-Chlorothiophene-2-sulfonyl chloride are summarized below.
Synthesis of 5-Chlorothiophene-2-sulfonyl Chloride
The most common and direct route to 5-Chlorothiophene-2-sulfonyl chloride involves the chlorosulfonation of 2-chlorothiophene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride moiety at the C5 position, which is activated by the sulfur atom in the thiophene ring.
Experimental Protocol: Chlorosulfonation of 2-Chlorothiophene
This protocol is based on established chemical principles for the synthesis of aryl sulfonyl chlorides.
Materials:
2-Chlorothiophene
Chlorosulfonic acid
Phosphorus pentachloride (optional, as a catalyst)
Dichloromethane (anhydrous)
Ice
Saturated sodium bicarbonate solution
Brine (saturated sodium chloride solution)
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).
Ice bath
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
Procedure:
In a fume hood, place anhydrous dichloromethane in a round-bottom flask and cool it to 0 °C using an ice bath.
Slowly add chlorosulfonic acid to the cooled solvent with vigorous stirring.
To this solution, add 2-chlorothiophene dropwise from the dropping funnel, maintaining the temperature between 0 and 5 °C. The reaction is exothermic and generates HCl gas.
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess chlorosulfonic acid.
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by vacuum distillation to yield pure 5-Chlorothiophene-2-sulfonyl chloride.
Causality Behind Experimental Choices:
Low Temperature: The reaction is performed at low temperatures to control the exothermicity and to minimize potential side reactions, such as polychlorination or degradation of the thiophene ring.
Anhydrous Conditions: Chlorosulfonic acid and the sulfonyl chloride product are highly reactive towards water. Therefore, anhydrous conditions are crucial to prevent hydrolysis and ensure a high yield.
Aqueous Workup: The workup with ice and subsequent washes are necessary to remove the excess chlorosulfonic acid and other water-soluble byproducts. The bicarbonate wash is essential to neutralize any residual acid, which could otherwise catalyze the decomposition of the product.
Core Reactivity and Mechanistic Considerations
The reactivity of 5-Chlorothiophene-2-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity is enhanced by the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, as well as the chlorinated thiophene ring. This makes the sulfur atom highly susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution at the Sulfonyl Group
The primary reaction pathway for 5-Chlorothiophene-2-sulfonyl chloride is nucleophilic substitution, where a nucleophile displaces the chloride ion. The mechanism of this reaction is generally considered to be a stepwise addition-elimination process, proceeding through a trigonal bipyramidal intermediate.
Caption: Generalized mechanism for nucleophilic substitution on a sulfonyl chloride.
This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups, which are prevalent in many biologically active molecules.
Key Reactions and Applications in Drug Development
5-Chlorothiophene-2-sulfonyl chloride is a valuable precursor in the synthesis of numerous pharmaceutical compounds. Its ability to introduce the 5-chlorothiophenylsulfonyl moiety is particularly important in the design of enzyme inhibitors and receptor antagonists.
Synthesis of Sulfonamides
The reaction of 5-Chlorothiophene-2-sulfonyl chloride with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. This reaction is a cornerstone in the development of various drugs, including diuretics, and enzyme inhibitors.
Materials:
5-Chlorothiophene-2-sulfonyl chloride
Primary or secondary amine
A suitable base (e.g., triethylamine, pyridine, or aqueous sodium carbonate)
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system)
Procedure:
Dissolve the amine in the chosen solvent in a round-bottom flask.
Add the base to the solution. If an amine base like triethylamine or pyridine is used, it should be added at this stage.
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of 5-Chlorothiophene-2-sulfonyl chloride in the same solvent to the cooled amine solution with stirring.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
Upon completion, the workup procedure will depend on the solvent and base used.
For organic solvents: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (to remove excess amine and base), water, and brine. Dry the organic layer and remove the solvent under reduced pressure.
For biphasic systems: Separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and evaporate the solvent.
The crude sulfonamide can be purified by recrystallization or column chromatography.
Application Example: Synthesis of Carbonic Anhydrase Inhibitors
The sulfonamide group is a key pharmacophore for inhibiting carbonic anhydrases, a family of enzymes involved in various physiological processes. Derivatives of 5-chlorothiophene-2-sulfonamide have been investigated as potent inhibitors of these enzymes, with potential applications in the treatment of glaucoma, epilepsy, and certain types of cancer.[5][6]
Caption: Synthesis of sulfonamides from 5-Chlorothiophene-2-sulfonyl chloride.
Intermediate in the Synthesis of Rivaroxaban
5-Chlorothiophene-2-sulfonyl chloride is a crucial intermediate in some synthetic routes to Rivaroxaban, a widely used anticoagulant medication.[7][8][9][10] While the final drug is an amide, the sulfonyl chloride can be used to activate the corresponding carboxylic acid for the amidation step.
Caption: Role in the synthesis of the anticoagulant drug Rivaroxaban.
This application highlights the importance of 5-chlorothiophene derivatives in the synthesis of blockbuster drugs and underscores the need for efficient and scalable synthetic routes to these key intermediates.
Safety and Handling
5-Chlorothiophene-2-sulfonyl chloride is a reactive and corrosive compound that must be handled with appropriate safety precautions.
Corrosive: Causes severe skin burns and eye damage.[1]
Moisture Sensitive: Reacts with water, often vigorously, to produce hydrochloric acid and the corresponding sulfonic acid. All handling should be done under anhydrous conditions.
Toxicity: Harmful if swallowed or inhaled.
Personal Protective Equipment (PPE):
Wear chemical-resistant gloves, a lab coat, and chemical safety goggles at all times.
Work in a well-ventilated fume hood to avoid inhalation of vapors.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.
Conclusion
5-Chlorothiophene-2-sulfonyl chloride is a highly valuable and versatile reagent in organic synthesis, particularly within the realm of drug discovery and development. Its inherent reactivity, governed by the electrophilic sulfonyl chloride group on the chlorinated thiophene scaffold, allows for the efficient construction of sulfonamides and other key structural motifs found in a wide range of pharmaceuticals. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its synthetic potential. The continued exploration of the chemistry of 5-Chlorothiophene-2-sulfonyl chloride is expected to lead to the discovery of new and improved therapeutic agents.
References
PubChem. 5-Chlorothiophene-2-sulfonyl chloride. National Center for Biotechnology Information. [Link]
European Patent Office. (2012). IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES (EP 2844654 B1).
Synthesis of sulfonyl chloride substrate precursors. (n.d.).
Abdel-Wahab, B. F., & Mohamed, H. A. (2017). Synthetic strategies and functional reactivity of versatile thiophene synthons.
Li, J., et al. (2012). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 17(12), 14795-14803. [Link]
Google Patents. (2015). Process for the synthesis of rivaroxaban and intermediate for the production thereof (WO2015198259A1).
Mali, S. L., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(1), 11.
D'Souza, M. J., et al. (2009). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 10(4), 1458–1469.
BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. [Link]
BenchChem. (2025). Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate from 2-chlorothiophene: An In-depth Technical Guide.
King, J. F., et al. (1984). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.
Nucleophilic Substitution Reactions. (n.d.).
BenchChem. (n.d.). Troubleshooting Guide: Common side reactions of 5-Bromo-6-chloronicotinoyl chloride with nucleophiles and how to avoid them.
Master Organic Chemistry. (2014). SOCl2 Mechanism With Alcohols, With And Without Pyridine: Nucleophilic Substitution (SN2) Versus Nucleophilic Substitution With Internal Return (SNi). [Link]
Technical Guide: Thiophene-Based Sulfonyl Chlorides in Drug Discovery
Executive Summary Thiophene-based sulfonyl chlorides are critical electrophilic building blocks for introducing the sulfonamide pharmacophore into bioactive molecules. While structurally similar to benzenesulfonyl chlori...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thiophene-based sulfonyl chlorides are critical electrophilic building blocks for introducing the sulfonamide pharmacophore into bioactive molecules. While structurally similar to benzenesulfonyl chlorides, the thiophene ring introduces unique electronic properties (electron-richness, "super-aromaticity") and distinct metabolic profiles. This guide addresses the specific challenges of working with these moisture-sensitive reagents, optimizing their synthesis beyond standard textbook protocols, and leveraging their bioisosteric properties in lead optimization.
The Bioisosteric Advantage: Thiophene vs. Benzene[1][2]
Replacing a phenyl ring with a thienyl ring is a classic strategy in medicinal chemistry to alter physicochemical properties without drastically changing steric volume.
Electronic and Steric Comparison
The sulfur atom in thiophene acts as a weak electron donor by resonance but an electron withdrawer by induction. This creates a dipole moment that benzene lacks, potentially improving binding affinity through specific electrostatic interactions in the target protein pocket.
Property
Benzene Scaffold
Thiophene Scaffold
Drug Discovery Implication
Aromatic Character
High
Moderate ("Super-aromatic")
Thiophene is more susceptible to metabolic oxidation.
Electronegativity
Neutral
S-atom is electronegative
Thiophene sulfonamides often have slightly different pKa values.
Lipophilicity (logP)
Baseline
Slightly Lower
Thiophene analogs often have improved water solubility.
Metabolic Liability
Epoxidation (slow)
S-oxidation / Ring opening
Potential for reactive metabolites; requires blocking groups.
Bond Angle
120° (C-C-C)
~111° (C-S-C)
Subtle geometry shift can optimize fit in tight binding pockets.
Expert Insight: When substituting a benzene ring with thiophene, the 2-position and 3-position are not equivalent. The 2-thienyl sulfonyl group mimics the para-substituted benzene vector, while the 3-thienyl group more closely mimics the meta-vector due to the bond angles.
Synthetic Routes & Optimization
The synthesis of thiophene sulfonyl chlorides is non-trivial due to the acid-sensitivity of the thiophene ring (polymerization risk) and the high reactivity of the product.
Decision Tree: Selecting the Right Route
The choice of synthesis depends heavily on the desired substitution pattern (2- vs. 3-position) and functional group tolerance.
Figure 1: Synthetic decision tree for accessing thiophene sulfonyl chlorides based on regiochemistry and substrate stability.
Protocol A: Direct Chlorosulfonation (Standard for 2-Isomer)
This is the industrial standard for robust substrates but requires strict temperature control to prevent thiophene polymerization.
(5 equiv.) into a flask and cool to -10°C . Causality: Thiophene is electron-rich; adding it to warm acid causes rapid, exothermic polymerization (tar formation).
Dissolution: Dissolve thiol in Acetonitrile/2M HCl (5:1 ratio). Cool to 0°C.[1][2]
Oxidation: Add NCS (3 equiv.) portion-wise.
Mechanism: The thiol is oxidized to the sulfenyl chloride, then sulfinic acid, and finally sulfonyl chloride.
Workup: Dilute with water and extract with Ether/DCM.
Reactivity & Self-Validating Protocols
Thiophene sulfonyl chlorides are "hot" electrophiles. A common failure mode in drug discovery is assuming the reagent is pure when it has actually hydrolyzed to the sulfonic acid.
The "Derivatization Check" (Quality Control)
Never trust LCMS data of the raw sulfonyl chloride. On an LCMS column, the chloride often hydrolyzes in the mobile phase, showing the mass of the sulfonic acid (
) regardless of whether the sample is chloride or acid.
Self-Validating Step:
Before running the main reaction, take a 5 µL aliquot of your sulfonyl chloride and add it to 100 µL of methanol. Run LCMS.
Challenge: The human eye is sensitive. The drug must be water-soluble (as a hydrochloride salt) yet lipophilic enough to penetrate the cornea.[8]
Solution: The thieno[2,3-b]thiopyran ring system provides the rigid scaffold. The sulfonamide group binds the Zinc ion in the active site.
Bioisosterism: The thiophene ring mimics the phenyl ring of earlier CA inhibitors (like dichlorophenamide) but provides a specific "kink" in the structure that improves selectivity for the CA II isozyme over CA I, reducing systemic side effects.
Figure 2: Structure-Activity Relationship (SAR) components of Dorzolamide interacting with Carbonic Anhydrase II.
Stability and Storage
Thiophene sulfonyl chlorides are hygroscopic and thermally unstable .
Hydrolysis: They react with atmospheric moisture to form HCl and thiophene sulfonic acid. The generated HCl catalyzes further autocatalytic decomposition.
Storage Rule: Store under Argon/Nitrogen at -20°C.
Visual Indicator: Pure thiophene sulfonyl chlorides are usually crystalline solids or clear oils. If they turn dark/black or liquid (if originally solid), polymerization or decomposition has occurred.
References
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
Lumma, W. C., et al. (1989). Topically Active Carbonic Anhydrase Inhibitors (Dorzolamide Discovery). Journal of Medicinal Chemistry.
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[9] ChemRxiv.
Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides. Organic Chemistry Portal.
BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.[5]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Chlorine-substituted thiophene sulfonyl chlorides (e.g., 5-chlorothiophene-2-sulfonyl chloride) represent a "privileged scaffold" in medicinal chemistry, serving as critical intermediates for carbonic anhydrase inhibitors, diuretics, and antitumor agents. However, their reactivity profile is frequently misunderstood, leading to process failures. Unlike their benzene analogues, these heterocyclic electrophiles possess a bifurcated reactivity landscape : a highly labile sulfonyl chloride moiety susceptible to rapid hydrolysis, and a halogenated ring system prone to nucleophilic aromatic substitution (
) under specific conditions. This guide deconstructs these vectors to enable precise chemoselective control.
The Chemo-Electronic Architecture
To master the reactivity of this scaffold, one must first understand the electronic "push-pull" dynamics of the thiophene ring.
Thiophene vs. Benzene: The Heteroatom Effect
Thiophene is
-excessive (electron-rich) compared to benzene due to the lone pair donation from the sulfur atom into the ring system. However, the introduction of a sulfonyl chloride () group at the C2 position creates a powerful electron-withdrawing sink.
The Sulfur Effect: The ring sulfur atom activates the
-positions (C2 and C5).
The Chlorine Substituent: When located at C5 (the most common motif), the chlorine atom exerts a dual effect:
Inductive Withdrawal (-I): Increases the acidity of the ring protons and the electrophilicity of the sulfonyl group.
Resonance Donation (+M): Weakly counteracts the inductive effect but is generally overwhelmed by the strong electron-withdrawing nature of the
group.
The Reactivity Hierarchy
The molecule presents two distinct electrophilic sites.[1] Successful synthesis depends on targeting the Kinetic Vector (Sulfur) while avoiding the Thermodynamic Vector (Carbon) until desired.
The formation of sulfonamides is the primary utility of this scaffold. The reaction proceeds via an addition-elimination mechanism.[2][3]
The "Hydrolysis Trap"
Thiophene-2-sulfonyl chlorides are significantly less stable than benzenesulfonyl chlorides. The electron-rich nature of the thiophene ring, paradoxically, can stabilize the transition state for hydrolysis (involving a sulfonylium-like character), making moisture exclusion critical.
Kinetic Insight: Hydrolysis rates often follow a U-shaped Hammett plot, indicating a shift in mechanism based on pH. In neutral/acidic media, water acts as the nucleophile.
Practical Implication: Do not store these reagents in solution. Prepare fresh or store under inert gas at
.
Catalysis Selection
Pyridine/DMAP: The "Gold Standard." Pyridine acts as both a solvent and a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate.
Inorganic Bases (
/): Useful for Schotten-Baumann conditions (biphasic) but risky due to the hydrolysis rate of the thiophene derivative in the aqueous phase.
Visualization: Reactivity Pathways
Caption: Figure 1. Divergent reactivity pathways. Green indicates the desired synthetic route; Red represents degradation; Yellow indicates competitive ring substitution.
The Secondary Vector: Nucleophilic Aromatic Substitution (
)[2][3]
While the sulfonyl chloride reacts first, the C-Cl bond at position 5 is not inert. The
(or the resulting sulfonamide ) is a strong electron-withdrawing group (EWG) that activates the ring for .
Mechanism of Displacement
The reaction proceeds via a Meisenheimer-like complex.[2] The sulfur atom of the thiophene ring stabilizes the negative charge delocalized during the intermediate step.
Chemoselectivity Control
To AVOID
: Keep temperatures below during sulfonylation. Avoid using thiols or alkoxides as bases, as they are potent soft nucleophiles that will attack the ring carbon.
To INDUCE
: If the goal is to replace the chlorine (e.g., with a morpholine or piperazine moiety), perform the sulfonylation first. Once the stable sulfonamide is formed, heat the reaction () with the secondary nucleophile.
Use this for precious amines or hydrolytically unstable sulfonyl chlorides.
Preparation: Charge a flame-dried RBF with the amine (1.0 equiv) and anhydrous DCM (
concentration).
Base Addition: Add Pyridine (3.0 equiv) or
(1.2 equiv) + DMAP (0.1 equiv). Cool to .
Addition: Dissolve 5-chlorothiophene-2-sulfonyl chloride (1.1 equiv) in minimal DCM. Add dropwise over 15 minutes.
Why? Dropwise addition prevents localized heating and suppresses side reactions.
Monitoring: Warm to RT. Monitor by TLC (System: Hexane/EtOAc 7:3).
Endpoint: Disappearance of amine. (Note: Sulfonyl chloride may streak; hydrolyzes on silica).
Workup: Quench with
HCl (to remove pyridine). Wash with Brine. Dry over .
Purification: Recrystallization from EtOH/Water is preferred over column chromatography for high purity.
Protocol B: Stability & Hydrolysis Check
Perform this if the reagent quality is suspect.
Dissolve 10 mg of the sulfonyl chloride in 0.5 mL
.
Add 0.1 mL
.
Monitor via
NMR immediately and at 1 hour.
Signal: Look for the shift of the thiophene protons. The sulfonic acid protons will be significantly deshielded compared to the chloride.
Data Table: Comparative Reactivity & Stability
Parameter
5-Chlorothiophene-2-SO2Cl
Benzenesulfonyl Chloride
Implication
Hydrolysis (pH 7)
< 15 mins (Est.)
~ 60 mins
Work fast; use anhydrous conditions.
Electrophilicity
High
Moderate
Exothermic reaction; requires cooling.
Potential
Moderate (at C-5)
Negligible
Avoid excess strong nucleophiles and heat.
Storage Stability
Poor (degrades to acid + HCl)
Good
Store under in freezer.
Visualization: Experimental Decision Tree
Caption: Figure 2. Decision logic for reagent handling and reaction condition selection to maximize yield.
References
Maccarone, E., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides. Journal of Organic Chemistry USSR. Retrieved from [Link][4]
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[5][6] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74, 9287-9291.[5][6] Retrieved from [Link]
Dunne, C., et al. (2016). A continuous flow investigation of sulfonyl chloride synthesis. Reaction Chemistry & Engineering. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the electronic architecture, reactivity profile, and synthetic utility of 4-Chlorothiophene-2-sulfonyl chloride .
4-Chlorothiophene-2-sulfonyl chloride represents a specialized "scaffold-enabling" building block in medicinal chemistry. Unlike its more common isomer (5-chlorothiophene-2-sulfonyl chloride), the 4-chloro variant offers a unique substitution pattern that preserves the reactive
-position (C5) of the thiophene ring while providing a halogen handle at the -position (C4). This guide analyzes its electronic properties to predict reactivity and optimize synthetic workflows in drug discovery.
Molecular Architecture & Electronic Landscape
Structural Analysis
The compound consists of a five-membered thiophene heteroaromatic ring substituted with two electron-withdrawing groups (EWGs):
Sulfonyl Chloride (-SO₂Cl) at C2: A strong
- and -acceptor that renders the ring electron-deficient.
Chlorine (-Cl) at C4: A substituent that exerts a strong inductive withdrawing effect (-I) and a weaker mesomeric donating effect (+M).
Electronic Vector Mapping
The reactivity of this molecule is defined by the interplay between the heteroatom (S), the sulfonyl group, and the chlorine atom.
Electrophilicity of the Sulfonyl Sulfur: The -I effect of the Chlorine at C4 acts synergistically with the electron-deficient thiophene core to increase the positive character (
) of the sulfonyl sulfur. This makes the 4-chloro isomer theoretically more electrophilic toward amines than unsubstituted thiophene-2-sulfonyl chloride.
Ring Deactivation: The cumulative withdrawal deactivates the ring toward electrophilic aromatic substitution (EAS), making it stable against oxidative degradation but highly reactive toward nucleophiles at the sulfonyl center.
The "Open" C5 Position: Crucially, the C5 position (adjacent to the ring sulfur) remains unsubstituted. In thiophene chemistry, C5 is the most nucleophilic site. However, the strong EWGs at C2 and C4 render the C5 proton significantly more acidic, enabling facile lithiation or C-H activation protocols after sulfonamide formation.
The following diagram illustrates the electronic vectors and the resulting reactivity logic.
Caption: Electronic vector map showing how substituents influence reactivity zones. Red arrows indicate electron withdrawal.
Reactivity Profile & Synthetic Utility
Sulfonylation Kinetics
Due to the electron-poor nature of the ring, 4-chlorothiophene-2-sulfonyl chloride reacts rapidly with primary and secondary amines.
Rate: Fast.
Selectivity: High chemoselectivity for amines over alcohols (unless base catalysis is strong).
Hydrolysis Risk:High. The same electronic activation that promotes amine coupling makes the sulfonyl chloride highly susceptible to hydrolysis by atmospheric moisture. It must be stored under inert gas (Argon/Nitrogen).
Comparison: 4-Chloro vs. 5-Chloro Isomer
Feature
4-Chloro Isomer (CAS 1016315-26-6)
5-Chloro Isomer (CAS 2766-74-7)
Steric Environment
Cl is to Sulfur; less steric hindrance at C5.
Cl is to Sulfur; blocks C5 position.
C5 Reactivity
Open. Available for late-stage functionalization.[1]
Blocked. C5 is substituted with Cl.
Electronic Effect
Inductive (-I) dominant on SO₂ group.
Resonance (+M) of Cl interacts directly with S via conjugation.
Primary Utility
Scaffold growing (allows 2,4,5-substitution).
End-capping (allows 2,5-substitution).
Experimental Protocols
General Protocol: Synthesis of 4-Chlorothiophene-2-sulfonamides
Note: This protocol assumes the use of a generic amine (R-NH₂).
Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine (1.1 equiv) and Et₃N (1.5 equiv) in anhydrous DCM (0.1 M concentration).
Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: The high electrophilicity of the sulfonyl chloride can lead to exotherms or side reactions (bis-sulfonylation) if added too quickly at RT.
Addition: Dissolve 4-chlorothiophene-2-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC or LC-MS (Note: Sulfonyl chloride hydrolyzes on silica; monitor the disappearance of the amine or formation of the product).
Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Introduction: The Thiophene Scaffold as a Privileged Structure
An In-Depth Technical Guide to Thiophene Sulfonyl Chloride Derivatives for Researchers, Scientists, and Drug Development Professionals Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in the fie...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Thiophene Sulfonyl Chloride Derivatives for Researchers, Scientists, and Drug Development Professionals
Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its structural and electronic similarity to benzene allows it to act as a bioisostere, yet its unique properties—stemming from the sulfur heteroatom—offer distinct advantages in molecular design.[3] Among the most valuable synthetic intermediates derived from this scaffold are thiophene sulfonyl chlorides. These highly reactive compounds are pivotal building blocks for a vast array of derivatives, most notably sulfonamides, which are present in numerous FDA-approved drugs.[1][4]
This guide provides a comprehensive overview of the synthesis, reactivity, and application of thiophene sulfonyl chloride derivatives. We will delve into field-proven synthetic methodologies, explore their derivatization into potent bioactive agents and advanced materials, and provide detailed experimental protocols to bridge theory with practical application. The versatility of this chemical class, from potent enzyme inhibitors in drug discovery to high-performance organic semiconductors, underscores its enduring importance in modern science.[5][6][7]
Part 1: Synthesis of the Core Intermediate: Thiophene Sulfonyl Chloride
The generation of the thiophene sulfonyl chloride moiety is the critical first step for all subsequent derivatization. The choice of synthetic route is paramount and is often dictated by the stability of the substituents on the thiophene ring.
Classical Approach: Direct Chlorosulfonation
The traditional method involves the direct electrophilic substitution of a thiophene ring with chlorosulfonic acid (ClSO₃H).[8] While effective for robust, unsubstituted thiophenes, this method suffers from significant drawbacks. The harsh, acidic conditions can lead to polymerization, rearrangement, or elimination of sensitive functional groups, often resulting in poor yields of the desired sulfonyl chloride.[8]
A Superior, Milder Alternative: The DMF-SO₂Cl₂ Complex
A more versatile and often higher-yielding method employs a pre-formed 1:1 complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂).[8] This approach serves as a milder chlorosulfonating agent, avoiding the strongly acidic conditions of the classical method.
Causality Behind the Method: The DMF-SO₂Cl₂ complex acts as a Vilsmeier-type reagent, delivering the chlorosulfonium electrophile (-SO₂Cl) to the electron-rich thiophene ring under much more controlled conditions. This operational simplicity and tolerance for a wider range of functional groups make it the preferred method for preparing substituted thiophene sulfonyl chlorides, particularly those sensitive to acid.[8]
Experimental Protocol 1: Synthesis of Thiophene-2-sulfonyl Chloride via the DMF-SO₂Cl₂ Complex
This protocol is adapted from the procedure described by Sone et al.[8]
Materials:
N,N-Dimethylformamide (DMF), anhydrous
Sulfuryl chloride (SO₂Cl₂), freshly distilled
Thiophene
Chloroform (CHCl₃)
5% Sodium Bicarbonate (NaHCO₃) solution
Deionized water
Anhydrous Magnesium Sulfate (MgSO₄)
Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
Complex Formation: In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add freshly distilled sulfuryl chloride (1.3 equivalents) dropwise to anhydrous DMF (1.3 equivalents) with stirring. Maintain the temperature below 25 °C. A hygroscopic solid complex will form. Allow the mixture to stir for an additional 30 minutes at this temperature.
Reaction: To the prepared complex, add thiophene (1.0 equivalent).
Heating: Heat the reaction mixture on a water bath to 95-98 °C for 1 hour with occasional shaking. The mixture will become a viscous brown liquid.
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with chloroform.
Washing: Combine the organic extracts and wash successively with water, 5% NaHCO₃ solution, and finally with water until the washings are neutral.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude thiophene-2-sulfonyl chloride can be purified by vacuum distillation to yield the final product.
The synthetic utility of thiophene sulfonyl chlorides lies in their high reactivity toward nucleophiles, enabling the creation of a diverse library of derivatives.
Caption: Key synthetic transformations of thiophene sulfonyl chloride.
The Cornerstone Reaction: Sulfonamide Synthesis
The most significant reaction is the formation of sulfonamides via reaction with primary or secondary amines.[9][10] This linkage is a privileged motif in medicinal chemistry, forming the basis of sulfa drugs, diuretics, and a multitude of enzyme inhibitors.[4]
Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base (often a second equivalent of the amine or an added base like triethylamine) to yield the stable sulfonamide and hydrochloric acid.
Caption: Mechanism of thiophene sulfonamide formation.
Experimental Protocol 2: General Synthesis of a Thiophene-2-sulfonamide
Materials:
Thiophene-2-sulfonyl chloride
Primary or secondary amine (2.2 equivalents, or 1.1 eq. amine + 1.2 eq. triethylamine)
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Standard laboratory glassware for organic synthesis.
Procedure:
Dissolution: Dissolve thiophene-2-sulfonyl chloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
Amine Addition: Slowly add the desired amine (2.2 equivalents) to the stirred solution. If the amine is valuable, use 1.1 equivalents of the amine and 1.2 equivalents of a non-nucleophilic base like triethylamine.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching & Washing: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Purification: The crude sulfonamide is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Other Important Derivatizations
Sulfonate Esters: Reaction with alcohols or phenols, typically in the presence of a base, yields sulfonate esters. These can be used as protecting groups or as intermediates in cross-coupling reactions.
Sulfonyl Hydrazides and Azides: Reaction with hydrazine or sodium azide produces sulfonyl hydrazides and azides, respectively.[9][11] These are highly versatile intermediates for synthesizing more complex heterocyclic systems or for use in click chemistry.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The thiophene sulfonamide scaffold is a remarkably successful pharmacophore, leading to the development of drugs across multiple therapeutic areas.[1][6]
Caption: Major application areas for thiophene sulfonyl chloride derivatives.
Carbonic Anhydrase (CA) Inhibitors
Thiophene sulfonamides are potent inhibitors of carbonic anhydrase isoenzymes.[12] This mechanism is clinically crucial for the treatment of glaucoma. By inhibiting CA in the ciliary body of the eye, these compounds reduce the formation of aqueous humor, thereby lowering intraocular pressure (IOP).[13][14][15] Numerous studies have prepared series of thiophene sulfonamides and demonstrated their nanomolar potency against human carbonic anhydrase II (hCA-II).[12][13][16]
Kinase Inhibitors
Kinases are critical targets in oncology, and thiophene-based scaffolds have proven effective in developing inhibitors.
CDK5 Inhibitors: 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5), a target for neurodegenerative diseases.[17]
JNK Inhibitors: A class of 2-(benzoylaminomethyl)thiophene sulfonamides were discovered as potent and selective inhibitors of c-Jun-N-terminal kinase (JNK), which is implicated in inflammatory diseases and neuronal apoptosis.[18]
PLK Inhibitors: Thiophene derivatives have also been developed as potent and selective inhibitors of Polo-like kinase (PLK), a key regulator of mitosis and a target for cancer therapy.[19]
Data Summary: Bioactivity of Thiophene Sulfonamide Derivatives
The unique electronic properties of the thiophene ring make it a fundamental building block for organic electronics.[5][21] Thiophene-based materials are prized for their environmental stability, synthetic versatility, and good charge mobility.[22]
Organic Electronics: Thiophene derivatives are widely used as semiconductors in organic field-effect transistors (OFETs), as donor materials in organic photovoltaics (OPVs), and as emissive components in organic light-emitting diodes (OLEDs).[21] The introduction of a sulfonyl group or its derivatives can precisely tune the HOMO/LUMO energy levels, thereby optimizing device performance.[23]
Covalent Organic Frameworks (COFs): Thiophene-based building blocks, including those that can be derived from sulfonyl chlorides, have been successfully incorporated into COFs.[24] These crystalline porous materials have potential applications in gas storage, catalysis, and electronics.
Conclusion and Future Outlook
Thiophene sulfonyl chlorides are not merely reactive intermediates; they are gateways to a vast and functionally rich chemical space. Their derivatives have had a profound impact on medicine, leading to life-changing therapies, and continue to push the boundaries of materials science. The synthetic accessibility of the core intermediate, coupled with the reliability of its conversion to the critical sulfonamide linkage, ensures its continued relevance.
Future research will likely focus on developing more selective and efficient catalytic methods for their synthesis and derivatization. In medicinal chemistry, the focus will be on designing next-generation inhibitors with improved selectivity and pharmacokinetic profiles. In materials science, the rational design of novel thiophene-based polymers and frameworks promises to yield materials with unprecedented electronic and optical properties. The versatile thiophene sulfonyl chloride will undoubtedly remain a central tool for chemists and material scientists for the foreseeable future.
References
Hartman, G. D., et al. (1992). 4-Substituted Thiophene- and Furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 35(20), 3822-3831. [Link]
Bremner, J. B., & Thirasasana, N. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111-119. [Link]
Puscas, I., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-2155. [Link]
Bremner, J. B., & Thirasasana, N. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111-119. [Link]
Ozen, F., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1639-1647. [Link]
Gold, M. G., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5899-5903. [Link]
Ponticello, G. S., & Sugrue, M. F. (1990). Thiophene sulfonamides useful as carbonic anhydrase inhibitors.
Hartman, G. D., et al. (1992). 4-Substituted Thiophene- and Furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 35(20), 3822-3831. [Link]
De SK, et al. (2004). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Journal of Medicinal Chemistry, 47(24), 5966-5977. [Link]
ResearchGate. (n.d.). The Versatile Thiophene: An Overview of Recent Research on Thiophene‐Based Materials. Request PDF. [Link]
Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
Arcoria, A., Fisichella, S., & Scarlata, G. (1974). Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry, 39(12), 1689-1691. [Link]
Rasmussen, S. C. (2015). Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications. Chemical Communications, 51(10), 1777-1793. [Link]
Wiley. (n.d.). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volume Set. [Link]
Kumar, V., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 269-301. [Link]
Sone, T., Abe, Y., Sato, N., & Ebina, M. (1985). The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 58(3), 1063-1064. [Link]
Wang, C., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Colson, J. W., et al. (2013). Thiophene-based covalent organic frameworks. Proceedings of the National Academy of Sciences, 110(13), 4920-4924. [Link]
Google Patents. (n.d.). Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. CN111732568B.
ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide... [Link]
Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Cancer Reports, 4(6), e1404. [Link]
Wang, L., et al. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 19(2), 104-123. [Link]
Campos, L. M., & Jucov, E. V. (2013). The preparation of thiophene-S,S-dioxides and their role in organic electronics. Journal of Materials Chemistry C, 1(32), 4895-4898. [Link]
Thomas, T. T., & Thomas, K. J. (2024). Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. Semantic Scholar. [Link]
Emmitte, K. A., et al. (2009). Discovery of thiophene inhibitors of polo-like kinase. Bioorganic & Medicinal Chemistry Letters, 19(3), 1018-1021. [Link]
The Strategic Utility of 4-Chlorothiophene-2-sulfonyl Chloride in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Convergence of Privileged Scaffolds In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the strategic combination of "privileged scaffolds" – molecular fr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the strategic combination of "privileged scaffolds" – molecular frameworks that are known to interact with a variety of biological targets. Two such scaffolds, the thiophene ring and the sulfonamide functional group, have independently proven their worth in a multitude of FDA-approved drugs.[1] The thiophene ring, a bioisostere of the phenyl group, offers a unique electronic profile and metabolic properties, making it a cornerstone in numerous therapeutic areas.[1][2] Concurrently, the sulfonamide group has a storied history in medicine, from its initial success as an antibacterial agent to its current applications in treating cancer, inflammation, and glaucoma.
This technical guide delves into the synergistic potential of these two pharmacophores through the lens of a versatile building block: 4-Chlorothiophene-2-sulfonyl chloride . We will explore its common applications in medicinal chemistry, providing not just the "how" but the "why" behind its use in the synthesis of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their own discovery programs.
Core Attributes of 4-Chlorothiophene-2-sulfonyl Chloride as a Medicinal Chemistry Reagent
The utility of 4-Chlorothiophene-2-sulfonyl chloride stems from a combination of its structural and chemical properties:
Reactive Handle for Sulfonamide Synthesis: The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide bonds.[3] This reaction is the cornerstone of its application in medicinal chemistry.
The Thiophene Core: As a heterocyclic aromatic ring, thiophene imparts a degree of rigidity and a specific spatial arrangement of substituents. The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1]
Strategic Chlorine Substitution: The chlorine atom at the 4-position of the thiophene ring serves several purposes. It modulates the electronic properties of the ring system, influencing the reactivity of the sulfonyl chloride group and the pKa of the resulting sulfonamide. Furthermore, the chloro-substituent can occupy specific pockets in a target protein's binding site, potentially enhancing potency and selectivity. Halogen atoms are also known to improve pharmacokinetic properties such as metabolic stability.
Key Applications in Medicinal Chemistry
The primary use of 4-Chlorothiophene-2-sulfonyl chloride is as a precursor for the synthesis of a diverse array of sulfonamide-containing compounds. Below, we explore some of the key therapeutic areas where this scaffold has shown promise.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibition is a validated therapeutic strategy for the treatment of glaucoma, edema, and certain types of cancer.[4] Aromatic and heterocyclic sulfonamides are the classical inhibitors of CAs, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.
Rationale for Use: Thiophene-2-sulfonamides, in particular, have been extensively investigated as potent CA inhibitors.[5] The thiophene ring serves as a scaffold to which various side chains can be appended to achieve isoform selectivity. The 4-chloro substituent can contribute to binding by interacting with hydrophobic residues in the active site, potentially enhancing inhibitory activity. While specific studies on the 4-chloro isomer are not as prevalent in the literature as for other substituted thiophenes, the general principles of CA inhibition by sulfonamides strongly support its use in this context.
IUPAC name and synonyms for 4-Chlorothiophene-2-sulfonyl chloride
An In-depth Technical Guide to Chlorothiophene-2-Sulfonyl Chloride Isomers for Drug Discovery Professionals Introduction: A Versatile Scaffold for Medicinal Chemistry The sulfonyl chloride functional group is a cornersto...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Chlorothiophene-2-Sulfonyl Chloride Isomers for Drug Discovery Professionals
Introduction: A Versatile Scaffold for Medicinal Chemistry
The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its reactivity and ability to forge stable, functional linkages.[1] When incorporated into a heterocyclic scaffold like thiophene—a privileged structure in medicinal chemistry known for its diverse biological activities—the resulting molecule becomes a powerful building block for drug discovery.[2] This guide focuses on chlorothiophene-2-sulfonyl chloride, a key reagent for introducing the chlorothiophene sulfonyl moiety into novel molecular entities.
A critical point of clarification is the isomerism of this compound. While this guide will address the chemistry of 4-chlorothiophene-2-sulfonyl chloride , it is important for researchers to note that the 5-chlorothiophene-2-sulfonyl chloride isomer (CAS 2766-74-7) is significantly more common, commercially available, and extensively documented in scientific literature and chemical supplier catalogs.[3][4] Therefore, this guide will use the 5-chloro isomer as the primary exemplar for discussing properties, synthesis, and reactivity, while also providing potential pathways to the less common 4-chloro isomer. This approach ensures that the information provided is both directly relevant to the user's query and grounded in the practical realities of chemical sourcing and established literature.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's identity and physical properties is fundamental to its effective use in synthesis and process development.
Nomenclature and Structural Isomers
The position of the chlorine atom on the thiophene ring defines the specific isomer.
The following data pertains to the well-characterized 5-chlorothiophene-2-sulfonyl chloride isomer. This information is crucial for reaction setup, solvent selection, and purification design.
Property
Value
Source(s)
Molecular Weight
217.09 g/mol
Appearance
Clear colorless to pale yellow liquid or white to yellow crystalline low melting solid
The synthetic route to sulfonyl chlorides is a critical consideration, impacting purity, yield, and scalability. The choice of pathway often depends on the availability of starting materials and the desired isomeric purity.
Established Route to 5-Chlorothiophene-2-sulfonyl chloride
The most direct and industrially relevant method for synthesizing the 5-chloro isomer is the electrophilic chlorosulfonation of 2-chlorothiophene.[4] This reaction leverages the reactivity of the C5 position (alpha to the sulfur atom), which is activated towards electrophilic substitution.
Causality: Chlorosulfonic acid is a powerful electrophilic reagent.[8] The thiophene ring, being an electron-rich aromatic system, readily undergoes electrophilic substitution. The sulfur atom directs incoming electrophiles to the adjacent alpha-positions (C2 and C5). Since the C2 position is blocked by the chloro-substituent in the starting material (2-chlorothiophene), the chlorosulfonation occurs selectively at the C5 position. Phosphorus pentachloride is sometimes mentioned as a co-reagent to facilitate the conversion.[4]
Experimental Protocol: Chlorosulfonation of 2-Chlorothiophene
Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a gas outlet to scrub HCl, charge 2-chlorothiophene. Cool the flask to 0-5 °C in an ice bath.
Reagent Addition: Slowly add chlorosulfonic acid (typically 3-5 equivalents) to the cooled 2-chlorothiophene, maintaining the internal temperature below 10 °C. The reaction is highly exothermic and generates significant amounts of HCl gas.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
Work-up: Carefully pour the reaction mixture onto crushed ice. This quenches the excess chlorosulfonic acid and precipitates the product.
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane.
Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by high vacuum distillation to yield the final product.[4]
Potential Synthetic Route to 4-Chlorothiophene-2-sulfonyl chloride
Synthesizing the 4-chloro isomer is more complex as it requires directing the chlorine atom to the C4 position (beta to the sulfur atom), which is less reactive towards direct electrophilic substitution. A plausible strategy involves the chlorination of a thiophene precursor that has a C2 directing group, followed by conversion of that group into the sulfonyl chloride.
Causality: A carbonyl group at the C2 position (e.g., in thiophene-2-carboxylic acid) can be used to direct chlorination. A patented method describes the chlorination of thiophene-2-carbonyl derivatives at the C4 position using trichloroisocyanuric acid and a Lewis acid like aluminum trichloride.[9] The resulting 4-chlorothiophene-2-carboxylic acid[10] would then need to be converted to the sulfonyl chloride, a multi-step process that could involve reduction to a thiol followed by oxidative chlorination.[11]
Caption: Synthetic pathways to chlorothiophene-2-sulfonyl chloride isomers.
Section 3: Core Reactivity and Mechanistic Insights
The synthetic utility of chlorothiophene-2-sulfonyl chloride stems from the high electrophilicity of the sulfonyl sulfur atom.[1] This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack. The chloride ion is an excellent leaving group, facilitating these substitution reactions.
Sulfonamide Formation
The reaction with primary or secondary amines to form sulfonamides is arguably the most significant transformation for drug development professionals.[1] The sulfonamide functional group is a privileged scaffold present in hundreds of FDA-approved drugs, including diuretics, antibiotics, and anti-inflammatory agents.[2][12]
Causality: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, driving the reaction to completion.
General Protocol: Synthesis of a Thiophene Sulfonamide
Reaction Setup: Dissolve the primary or secondary amine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂). Cool the solution to 0 °C.
Reagent Addition: Prepare a solution of 5-chlorothiophene-2-sulfonyl chloride (1.05 equivalents) in the same solvent and add it dropwise to the amine solution.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
Work-up: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.
Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by recrystallization or flash column chromatography.
Caption: Core reactivity of chlorothiophene-2-sulfonyl chloride.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The true value of a building block is demonstrated by its application in creating molecules with functional utility. Chlorothiophene-2-sulfonyl chloride is a precursor to compounds targeting a range of diseases.
Case Study: γ-Secretase Inhibitors for Alzheimer's Disease
5-Chlorothiophene-2-sulfonyl chloride has been specifically identified as a reagent used in the preparation of Notch-1-sparing γ-secretase inhibitors.[4]
Context and Causality: Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The γ-secretase enzyme is responsible for the final cleavage step that produces Aβ peptides. Inhibiting this enzyme is a major therapeutic strategy. However, γ-secretase also cleaves other important substrates, such as Notch-1, leading to toxicity. The development of inhibitors that selectively target Aβ production while sparing Notch cleavage is a critical goal. The 5-chlorothiophene-2-sulfonamide moiety can be incorporated into molecular scaffolds that fit into the active site of γ-secretase, contributing to the binding affinity and selectivity required for a viable drug candidate.
General procedure for synthesizing sulfonamides from 4-Chlorothiophene-2-sulfonyl chloride
[1] Executive Summary & Strategic Context This guide details the synthesis of sulfonamides utilizing 4-chlorothiophene-2-sulfonyl chloride as the electrophilic scaffold.[1] In medicinal chemistry, this specific building...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Context
This guide details the synthesis of sulfonamides utilizing 4-chlorothiophene-2-sulfonyl chloride as the electrophilic scaffold.[1] In medicinal chemistry, this specific building block offers a distinct advantage over phenyl analogs: the thiophene ring acts as a bioisostere with altered lipophilicity and metabolic profiles, while the 4-chloro substituent serves as a dormant functional handle. Unlike the labile sulfonyl chloride moiety, the C-Cl bond at the 4-position is chemically orthogonal under sulfonylation conditions, enabling late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) without protecting groups.
Key Technical Challenge: Thiophene-2-sulfonyl chlorides are inherently less stable than benzenesulfonyl chlorides.[1] They are prone to rapid hydrolysis to the corresponding sulfonic acid, which is unreactive toward amines.[1] This protocol incorporates specific "Self-Validating" checkpoints to ensure reagent integrity before commitment to the batch.
Reactivity Profile & Mechanistic Logic[2]
The Electrophilic Center
The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] While often taught as an addition-elimination pathway (analogous to acyl chlorides), kinetic data on heteroaromatic sulfonyl chlorides suggests a concerted
The Trap: The generated HCl must be scavenged immediately to prevent protonation of the amine nucleophile, which would render it unreactive.
Stability Warning (Critical)
4-Chlorothiophene-2-sulfonyl chloride is highly hygroscopic.[1] Upon exposure to atmospheric moisture, it hydrolyzes to 4-chlorothiophene-2-sulfonic acid .[1]
Visual Cue: Pure material is a low-melting solid or semi-solid oil.[1] Crystalline white solids often indicate hydrolysis to the acid (which has a higher melting point).[1]
Impact: The sulfonic acid will not react with the amine under standard conditions, leading to massive yield loss and difficult purification.
Experimental Protocol
Materials & Reagents[1][4][5]
Component
Role
Specifications
4-Chlorothiophene-2-sulfonyl chloride
Electrophile
Check Purity (See Step 1).[1] Store at 4°C under .
Step 1: Reagent Validation (The "Go/No-Go" Check)
Before starting, dissolve 5 mg of the sulfonyl chloride in 0.5 mL dry Methanol. Inject immediately on LCMS.
Result A: Major peak corresponds to Methyl Ester (
Why: Pyridine is preferred over Triethylamine (TEA) here because it can form a transient N-sulfonylpyridinium intermediate, which is a more reactive electrophile than the chloride itself [2].[1]
Step 3: Controlled Addition
Cool the mixture to 0°C (ice bath).
Dissolve 4-chlorothiophene-2-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM.[1]
Add the sulfonyl chloride solution dropwise over 10–15 minutes.[1]
Why: The reaction is exothermic.[1][2][3] Rapid addition can cause localized heating, leading to side reactions or decomposition of the thiophene ring.
Step 4: Reaction & Monitoring
Allow the reaction to warm to Room Temperature (RT) naturally.[1]
Stir for 2–4 hours.
Monitor: TLC (Hexane/EtOAc) or LCMS.[1] Look for the disappearance of the amine.
2. Critical Step: This protonates the excess pyridine and any unreacted starting amine, forcing them into the aqueous layer. The sulfonamide remains in the organic layer.[1]
The following diagram illustrates the decision-making process during the synthesis, specifically addressing the instability of the starting material.
Caption: Figure 1. Self-validating workflow for sulfonamide synthesis. The critical QC check at the start prevents failure due to reagent hydrolysis.
Chemical Pathway
This diagram visualizes the molecular transformation and the orthogonality of the Chlorine substituent.
Caption: Figure 2. Reaction pathway highlighting the preservation of the 4-Chloro handle for subsequent medicinal chemistry optimization.
Data Summary & Optimization Matrix
The choice of base and solvent can be tuned based on the amine's solubility and nucleophilicity.
Variable
Standard Conditions
Alternative (Difficult Substrates)
Notes
Solvent
DCM (Dichloromethane)
THF or Acetonitrile
Use THF for polar amines.[1] Use MeCN for unreactive amines (higher boiling point allowed).[1]
Base
Pyridine (excess)
(1.5 eq) + DMAP (0.1 eq)
DMAP acts as a "super-nucleophile" catalyst to transfer the sulfonyl group.[1]
Temp
0°C RT
RT 50°C
Heating may be required for electron-deficient anilines, but risks hydrolysis.[1]
Workup
Acid Wash (HCl)
Column Chromatography
If the product contains a basic heterocycle (e.g., pyridine ring), do not use acid wash; the product will be lost to the aqueous layer.
References
D’Souza, M. J., et al. (2008).[1][4] "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." International Journal of Molecular Sciences, 9(5), 914-925.[5] [Link][1][4][6]
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][7] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." The Journal of Organic Chemistry, 74(24), 9287-9291. [Link]
Application Note: Reaction Conditions for 4-Chlorothiophene-2-sulfonyl Chloride with Amines
Abstract & Scope This technical guide details the optimized reaction conditions for the synthesis of sulfonamides using 4-Chlorothiophene-2-sulfonyl chloride . As a bioisostere of phenyl sulfonamides, the chlorothiophene...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the optimized reaction conditions for the synthesis of sulfonamides using 4-Chlorothiophene-2-sulfonyl chloride . As a bioisostere of phenyl sulfonamides, the chlorothiophene scaffold is increasingly utilized in drug discovery to modulate lipophilicity and metabolic stability. This document provides validated protocols for coupling this electrophile with primary and secondary amines, addressing specific challenges such as moisture sensitivity, regiochemical stability, and HCl scavenging.
Chemical Context & Mechanistic Insight
The Electrophile: 4-Chlorothiophene-2-sulfonyl Chloride
Unlike benzenesulfonyl chlorides, thiophene-derived sulfonyl chlorides possess distinct electronic properties due to the electron-rich nature of the heteroaromatic ring. However, the presence of the chlorine atom at the 4-position (meta-like relative to the sulfonyl group) exerts an inductive electron-withdrawing effect (-I).
Reactivity: The 4-chloro substituent increases the electrophilicity of the sulfur atom compared to the unsubstituted thiophene-2-sulfonyl chloride, accelerating the rate of aminolysis.
Stability: This increased electrophilicity concurrently heightens susceptibility to hydrolysis. Strict anhydrous techniques are required.
Reaction Mechanism
The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom (
-like). The amine nucleophile attacks the sulfur center, forming a pentavalent transition state/intermediate, followed by the expulsion of the chloride leaving group.
Key Mechanistic Steps:
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the sulfonyl sulfur.[1]
Proton Transfer: Base-mediated deprotonation of the ammonium intermediate.
Elimination: Loss of chloride ion to form the stable sulfonamide.[1]
Figure 1: Mechanistic pathway for the sulfonylation of amines. The base is critical for driving the equilibrium by neutralizing the generated HCl.[1]
Optimization of Reaction Variables
Solvent Selection
Solvent choice dictates reaction rate and workup efficiency.
Dichloromethane (DCM): Preferred.[2] Excellent solubility for the sulfonyl chloride and most organic amines. Easy to remove.
Tetrahydrofuran (THF): Useful for polar amines or when water solubility in workup is a concern.
Pyridine: Acts as both solvent and base.[2] Ideal for unreactive amines but difficult to remove completely without acidic washes.
Acetonitrile: Good for polar substrates; often used in Schotten-Baumann conditions.
Base Selection
The base serves two roles: activating the amine (if protonated) and scavenging HCl.
Triethylamine (TEA) / DIPEA: Standard non-nucleophilic organic bases. Use 1.2–1.5 equivalents.
Pyridine: Can act as a nucleophilic catalyst (forming a highly reactive N-sulfonylpyridinium intermediate). Recommended for sterically hindered amines.
DMAP (4-Dimethylaminopyridine): Added in catalytic amounts (5-10 mol%) to accelerate sluggish reactions.
Temperature
Standard:
. Initial cooling is crucial to prevent exotherms and side reactions (e.g., bis-sulfonylation of primary amines).
Heating: Generally avoided to prevent decomposition of the thiophene ring or hydrolysis, but may be required (
) for electron-deficient anilines.
Experimental Protocols
Method A: Standard Homogeneous Conditions (DCM/TEA)
Best for primary/secondary alkyl amines and reactive anilines.
Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.
Dissolution: Dissolve the Amine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM.
Cooling: Cool the mixture to
using an ice bath.
Addition: Dissolve 4-Chlorothiophene-2-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
Note: Dropwise addition controls the exotherm and minimizes bis-sulfonylation.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
Workup:
Dilute with DCM.
Wash with 1N HCl (to remove unreacted amine/TEA). Caution: Do not use acid wash if your product contains a basic heterocycle.
Wash with Sat.
(to remove hydrolyzed sulfonic acid).
Wash with Brine, dry over
, filter, and concentrate.
Method B: Pyridine-Mediated Synthesis
Best for sterically hindered amines or unreactive anilines.
Add the THF solution to the aqueous amine solution rapidly at
.
Vigorously stir at RT. The biphasic system protects the product from hydrolysis while the base neutralizes HCl in the aqueous phase.
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate experimental protocol based on amine properties.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Sulfonyl Chloride
Ensure solvents are anhydrous. Use fresh sulfonyl chloride.
Bis-sulfonylation
Excess Sulfonyl Chloride / High Temp
Use 1:1 stoichiometry. Keep reaction at longer. Add sulfonyl chloride slowly.[2]
No Reaction
Non-nucleophilic Amine
Switch to Method B (Pyridine) or add DMAP catalyst. Heat to .
Product is Oil
Residual Solvent / Impurities
Triturate with hexanes or diethyl ether to induce crystallization.
Safety & Handling
Corrosivity: 4-Chlorothiophene-2-sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[5][6] Wear chemical-resistant gloves, goggles, and a lab coat.
Sensitization: Sulfonamides are known sensitizers. Avoid inhalation of dust or vapors.[6]
Moisture Sensitivity: Store the reagent under inert gas (Argon/Nitrogen) in a refrigerator (
). Decomposes to release HCl gas upon contact with water.
References
BenchChem. An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Retrieved from .
Organic Chemistry Portal. Synthesis of Sulfonamides. Retrieved from .
National Institutes of Health (NIH). PubChem Compound Summary for CID 12290695 (Related Thiophene Derivatives). Retrieved from .
Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. RSC Advances. Retrieved from .
Sigma-Aldrich. Safety Data Sheet: Thiophene-2-sulfonyl chloride derivatives. Retrieved from .[7][8]
Synthesis of Heteroaromatic Sulfonamides from Thiophene Derivatives: An Application Note for Medicinal Chemistry
Introduction: The Privileged Role of Thiophene-Based Sulfonamides in Drug Discovery The confluence of the thiophene ring and the sulfonamide functional group creates a molecular scaffold of significant interest in medici...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Role of Thiophene-Based Sulfonamides in Drug Discovery
The confluence of the thiophene ring and the sulfonamide functional group creates a molecular scaffold of significant interest in medicinal chemistry. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs.[1][2] Its structural and electronic properties allow it to act as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic profiles. The sulfonamide group (–SO₂NR₂), a cornerstone of sulfa drugs, is known for its ability to form crucial hydrogen bonds with biological targets and enhance water solubility.[3][4] The combination of these two moieties has yielded compounds with a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic properties.[5][6][7] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of thiophene-based sulfonamides, focusing on robust and reproducible protocols.
Strategic Approaches to Thiophene Sulfonamide Synthesis
The construction of thiophene sulfonamides primarily revolves around the formation of the S-N bond.[3][8] The most classical and widely adopted method involves the reaction of a thiophenesulfonyl chloride with a primary or secondary amine.[9] Therefore, the synthetic strategy is often a two-stage process: the preparation of the key thiophenesulfonyl chloride intermediate, followed by its amination.
Diagram: General Synthetic Workflow
Caption: General workflow for thiophene sulfonamide synthesis.
Part 1: Preparation of Thiophenesulfonyl Chlorides
The critical intermediate, thiophenesulfonyl chloride, is most commonly synthesized via electrophilic substitution on the thiophene ring. The choice of sulfonating agent and reaction conditions is paramount to achieving good yields and regioselectivity.
Protocol 1.1: Chlorosulfonation of Thiophene using Chlorosulfonic Acid
Chlorosulfonic acid (ClSO₃H) is a powerful and efficient reagent for the direct chlorosulfonation of thiophenes.[10][11] However, due to its high reactivity, the reaction can be aggressive, potentially leading to side products or polymerization, especially with electron-rich or acid-sensitive thiophenes.[12] Careful control of temperature is crucial.
Materials:
Thiophene (or substituted thiophene)
Chlorosulfonic acid (freshly distilled)
Dichloromethane (DCM), anhydrous
Ice-water bath
Sodium bicarbonate (NaHCO₃), saturated solution
Magnesium sulfate (MgSO₄), anhydrous
Rotary evaporator
Standard glassware for organic synthesis
Step-by-Step Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve the thiophene derivative (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice-water bath.
Reagent Addition: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise to the stirred solution. The rate of addition should be controlled to maintain the internal temperature below 5 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The thiophenesulfonyl chloride will typically precipitate as a solid or can be extracted.
Extraction: Extract the aqueous mixture with DCM (3 x volumes).
Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude thiophenesulfonyl chloride can often be used directly in the next step or purified by recrystallization or column chromatography.
Causality and Insights:
The use of excess chlorosulfonic acid ensures complete conversion of the starting material.
Low-temperature control is critical to prevent the formation of undesired byproducts, including bis-sulfonyl chlorides and polymeric tars.[12][13]
The regioselectivity of chlorosulfonation is dictated by the electronic nature of the substituents on the thiophene ring. Electron-donating groups generally direct substitution to the adjacent positions, while electron-withdrawing groups direct it to the meta position.[14]
Protocol 1.2: Milder Chlorosulfonation using DMF-SO₂Cl₂ Complex
For acid-sensitive thiophene derivatives, a pre-formed complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂) offers a milder alternative to chlorosulfonic acid.[12] This method often provides better yields and cleaner reactions for substrates prone to decomposition.
Materials:
N,N-Dimethylformamide (DMF), anhydrous
Sulfuryl chloride (SO₂Cl₂), freshly distilled
Thiophene derivative
Chloroform (CHCl₃)
Ice-water bath
Step-by-Step Procedure:
Complex Formation: In a flask cooled in an ice bath, add SO₂Cl₂ (1.3 eq) dropwise to anhydrous DMF (1.3 eq), keeping the temperature below 25 °C. A solid complex will form.[12]
Reaction: Add the thiophene derivative (1.0 eq) to the complex.
Heating: Heat the mixture on a water bath at an appropriate temperature (typically 80-100 °C) for 1-3 hours.[12]
Work-up: Cool the reaction mixture and pour it into ice-water.
Extraction: Extract the product with CHCl₃.
Washing and Drying: Wash the organic extract with water, dry over a suitable drying agent (e.g., MgSO₄), and concentrate in vacuo.
Purification: Purify the resulting thiophenesulfonyl chloride as needed.
Data Summary: Chlorosulfonation Conditions and Yields
The reaction of thiophenesulfonyl chlorides with amines is a robust and versatile method for constructing the sulfonamide linkage. This reaction typically proceeds smoothly in the presence of a base to neutralize the HCl generated.
Protocol 2.1: Standard Amination with Primary/Secondary Amines
This is the most common and straightforward method for synthesizing a wide array of thiophene sulfonamides.
Materials:
Thiophenesulfonyl chloride
Primary or secondary amine
Pyridine or Triethylamine (TEA)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Hydrochloric acid (HCl), 1 M solution
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Step-by-Step Procedure:
Reaction Setup: Dissolve the amine (1.1 eq) and a base like pyridine or TEA (1.5 eq) in DCM or THF in a round-bottom flask. Cool the solution to 0 °C.
Addition of Sulfonyl Chloride: Add a solution of the thiophenesulfonyl chloride (1.0 eq) in the same solvent dropwise to the amine solution.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.
Work-up: Dilute the reaction mixture with the solvent.
Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude sulfonamide by recrystallization or silica gel column chromatography.
Causality and Insights:
The base is essential to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.[9]
The reactivity of the amine plays a significant role; primary amines are generally more reactive than secondary amines.[9]
For less nucleophilic amines, more forcing conditions or alternative coupling methods may be necessary.
Diagram: Mechanism of Amination
Caption: Simplified mechanism of sulfonamide formation.
Modern Synthetic Alternatives
While the sulfonyl chloride route is dominant, modern organic chemistry offers alternative strategies that can be advantageous in certain contexts, particularly for green chemistry or when dealing with sensitive substrates.
From Thiols: Direct oxidative conversion of thiophenethiols to sulfonamides can be achieved using reagents like sodium hypochlorite in the presence of an amine.[9]
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of thiophene-derived sulfinates with amines or ammonia sources is an emerging method.[3][8]
C-H Sulfonamidation: Direct functionalization of a C-H bond on the thiophene ring with a sulfonamidation agent represents a highly atom-economical but often challenging approach.[3][4]
Characterization and Quality Control
The synthesized thiophene sulfonamides should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
Mass Spectrometry (MS): To determine the molecular weight of the product. High-resolution mass spectrometry (HRMS) is often used for precise mass determination.[5]
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonamide group (typically two bands around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ for S=O stretching).
Melting Point: To assess the purity of solid compounds.
Conclusion and Future Perspectives
The synthesis of thiophene-based sulfonamides is a well-established field with robust and versatile methodologies. The classical approach via chlorosulfonation followed by amination remains the workhorse for accessing a wide diversity of these valuable compounds. As the demand for novel therapeutic agents continues to grow, the development of more efficient, greener, and scalable synthetic routes will be of paramount importance. The exploration of late-stage C-H functionalization and novel coupling strategies will undoubtedly expand the chemical space accessible to medicinal chemists, paving the way for the discovery of next-generation thiophene sulfonamide drugs.
References
Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts.
(A). Schematic synthesis of thiophene sulfonamides by Krasavin et al.... ResearchGate.
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate.
A Convenient Preparation of Thiophenesulfonyl Chlorides by the Use of a N,N-Dimethylformamide-Sulfuryl Chloride Complex. Journal of Synthetic Organic Chemistry, Japan.
Chlorosulphonation of Thiophene and Furan-2-Carboxanilides. Journal of the Chemical Society of Pakistan.
Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. Organic & Biomolecular Chemistry.
Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. Pigment & Resin Technology.
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor.
Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. ResearchGate.
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Open.
Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate.
THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Journal of Heterocyclic Chemistry.
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
Rapid and scalable halosulfonylation of strain-release reagents. ChemRxiv.
Solvent selection for sulfonyl chloride coupling reactions
Application Note: Solvent Selection Strategies for Sulfonyl Chloride Coupling (Sulfonylation) Executive Summary The formation of sulfonamide bonds ( ) is a cornerstone reaction in medicinal chemistry, present in drugs ra...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Selection Strategies for Sulfonyl Chloride Coupling (Sulfonylation)
Executive Summary
The formation of sulfonamide bonds (
) is a cornerstone reaction in medicinal chemistry, present in drugs ranging from antibiotics (Sulfamethoxazole) to COX-2 inhibitors (Celecoxib). Historically, these reactions relied heavily on dichloromethane (DCM) and pyridine. However, the modern regulatory landscape and "Green Chemistry" mandates require a shift toward sustainable, safer, and more efficient solvent systems.
This guide provides a scientifically grounded protocol for selecting solvents in sulfonyl chloride couplings. It moves beyond simple substitution, analyzing the mechanistic implications of solvent choice on sulfene intermediate formation , hydrolysis rates , and workup efficiency .
Mechanistic Basis for Solvent Selection[1][2]
To select the correct solvent, one must understand the competing pathways. The reaction is not merely a nucleophilic substitution; it is a race between amidation, hydrolysis, and elimination.
The "Sulfene Trap" (Aliphatic vs. Aromatic)
A critical distinction often missed in standard protocols is the reactivity difference between aromatic and aliphatic sulfonyl chlorides.
Aromatic Sulfonyl Chlorides (
): React primarily via direct nucleophilic attack (-like) at the sulfur atom. Solvent polarity influences the transition state stability.
Aliphatic Sulfonyl Chlorides (
): In the presence of tertiary amine bases (e.g., ) and non-polar solvents, these undergo elimination to form a highly reactive sulfene intermediate ().[1] This species is non-selective and leads to complex impurity profiles (oligomers, cyclizations).
Key Insight: For aliphatic substrates, avoiding homogeneous organic bases or using biphasic systems (Schotten-Baumann) is often superior to standard DCM/
Figure 1: Mechanistic pathways. Note the red "Sulfene" pathway for aliphatic substrates, which is exacerbated by non-polar solvents and triethylamine.
Solvent Selection Matrix
The industry standard is shifting from Chlorinated solvents to Ethers and Esters. The following table synthesizes data from the Pfizer, GSK, and Sanofi solvent selection guides, adapted for sulfonylation specifically.
Solvent Class
Solvent
Boiling Point (°C)
Green Score
Application Notes
Recommended
2-MeTHF
80
High
Top Choice. Higher BP than THF/DCM. Clean phase separation with water.[2] Stable to bases.
Recommended
Ethyl Acetate (EtOAc)
77
High
Excellent for workup. Can react with strong nucleophiles (transacylation risk), but generally safe for sulfonylation.
Good for polar substrates. Difficult to dry completely. Miscible with water (harder workup).[3]
Usable
THF
66
Medium
Standard ether. Water miscible (requires salting out). Peroxide risk on storage.
Avoid
DCM
40
Low
Toxic, environmental hazard. Poor atom economy. Use only if solubility mandates.
Avoid
DMF/DMAc
>150
Low
Reproductive toxins. Difficult to remove (requires aqueous washes).
Experimental Protocols
Protocol A: The "Green" Homogeneous Coupling (2-MeTHF)
Best for: Aromatic sulfonyl chlorides and valuable amines where solubility is moderate-to-high.
Rationale: 2-MeTHF replaces DCM.[2][3][4] It allows for higher reaction temperatures (kinetics) and separates cleanly from water during workup, eliminating the need for extraction solvent swapping.
Materials:
Sulfonyl Chloride (1.0 equiv)
Amine (1.0 - 1.1 equiv)
Base:
-Methylmorpholine (NMM) or DIPEA (1.2 - 1.5 equiv)
Solvent: 2-MeTHF (anhydrous)
Step-by-Step:
Dissolution: Dissolve the amine and base in 2-MeTHF (5-10 volumes relative to limiting reagent) in a reactor inerted with
.
Cooling: Cool the mixture to 0–5 °C. Note: Exotherm control is critical to prevent side reactions.
Addition: Add Sulfonyl Chloride (dissolved in minimal 2-MeTHF) dropwise over 15–30 minutes. Maintain internal temperature < 10 °C.
Reaction: Allow to warm to Room Temperature (RT). Monitor by HPLC/TLC.
Checkpoint: If reaction is sluggish after 2h, heat to 40–50 °C (advantage of 2-MeTHF over DCM).
Workup (Self-Validating):
Quench with 1M HCl (or 10% Citric Acid).
Stir for 5 mins. Stop stirring.
Observation: Distinct phase separation should occur immediately (2-MeTHF is less miscible with water than THF).
Best for: Aliphatic sulfonyl chlorides (avoids sulfene), highly polar amines (amino acids), or scale-up.
Rationale: Uses an inorganic base in the aqueous phase.[6][7] The sulfonyl chloride stays in the organic phase, protecting it from hydrolysis until it meets the amine at the interface.
Aqueous Phase: Dissolve Amine and Inorganic Base in Water (5 vol).
Organic Phase: Dissolve Sulfonyl Chloride in the chosen organic solvent (5 vol).
Biphasic Mixing: Add the Organic phase to the Aqueous phase at 0 °C with vigorous stirring (high RPM is crucial for interfacial surface area).
Reaction: Stir at 0 °C to RT.
Workup:
Stop stirring. Phases will separate.
If product precipitates (common with sulfonamides), filter the solid directly and wash with water/ether.
If product is soluble, separate organic layer, dry over
, and concentrate.
Decision Tree for Protocol Selection
Figure 2: Decision logic for selecting the optimal protocol based on substrate chemistry.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield (Aliphatic Substrate)
Sulfene formation leading to oligomers.
Switch to Protocol B (Inorganic base). If organic base is required, use Pyridine (less basic than ) or cool to -20 °C.
Hydrolysis of
Wet solvent or high water content in reagents.
Use anhydrous 2-MeTHF. If using Protocol B, ensure is added last or as a solution to the amine/base mixture.
Product in Aqueous Phase
Sulfonamide NH is acidic (). High pH keeps it deprotonated ().
Acidify the aqueous workup layer to pH 2-3 to protonate the sulfonamide and force it into the organic layer.
Emulsion during Workup
Similar densities or amphiphilic byproducts.
Add Brine. If using MeCN, switch to EtOAc or 2-MeTHF (better density difference vs water).
References
Pfizer Solvent Selection Guide:
Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[9][10][11] Green Chem., 2008, 10 , 31-36.[9]
[Link]
GSK Solvent Guide:
Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chem., 2011, 13 , 854-862.
[Link]
2-MeTHF as a DCM Replacement:
Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[2][3][4] ChemSusChem, 2012, 5 , 1369–1379.
[Link]
Sulfene Mechanism:
King, J. F.[1] "Return of the Sulfenes." Accounts of Chemical Research, 1975, 8 (1), 10–17.
[Link]
Sanofi Solvent Selection Guide:
Prat, D., et al. "Sanofi’s solvent selection guide: a step toward more sustainable processes." Org.[5] Process Res. Dev., 2013, 17 , 1517–1525.
[Link]
Application Note: 4-Chlorothiophene-2-sulfonyl Chloride as a Strategic Scaffold in Medicinal Chemistry
[1][2] Executive Summary 4-Chlorothiophene-2-sulfonyl chloride (4-CTSC) represents a high-value pharmacophore scaffold in modern drug discovery.[1][2] As a bioisostere of 3-chlorobenzenesulfonyl chloride, it offers uniqu...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
4-Chlorothiophene-2-sulfonyl chloride (4-CTSC) represents a high-value pharmacophore scaffold in modern drug discovery.[1][2] As a bioisostere of 3-chlorobenzenesulfonyl chloride, it offers unique physicochemical advantages: the thiophene ring reduces aromaticity compared to benzene, potentially altering
- stacking interactions in protein binding pockets, while the chlorine atom at the 4-position modulates lipophilicity () and metabolically blocks the typically reactive 4-position.[1][2]
This guide details the optimal protocols for utilizing 4-CTSC to generate sulfonamide libraries. It specifically addresses the challenge of hydrolysis competition and outlines a strategy for using the 4-chloro substituent as a handle for Structure-Activity Relationship (SAR) tuning.
Chemical Profile & Reactivity[2][3][4][5][6][7][8]
CAS Number: 166291-37-4 (and related derivatives)[1][2]
Physical State: Viscous oil or low-melting solid (grade dependent).[1][2]
Storage:
, under Argon/Nitrogen. Strictly Anhydrous.
Mechanistic Insight: The "Hard" Sulfur Electrophile
The sulfonyl chloride moiety contains a highly electrophilic sulfur atom (
). Unlike carboxylic acid chlorides, the sulfur center is tetrahedral. The presence of the chlorine at the 4-position exerts an inductive electron-withdrawing effect (-I), making the sulfonyl sulfur slightly more electrophilic than in unsubstituted thiophene-2-sulfonyl chloride.[1][2] However, this also increases its susceptibility to rapid hydrolysis by atmospheric moisture.
Protocol A: High-Fidelity Sulfonamide Synthesis
Objective: To couple 4-CTSC with diverse amines (primary/secondary) while suppressing sulfonic acid byproduct formation.
Schotten-Baumann conditions often fail due to rapid hydrolysis of thiophene-sulfonyl chlorides.[1][2]
Visualization: Reaction Pathway & Troubleshooting
The following diagram illustrates the reaction logic and critical decision points during synthesis.
Figure 1: Decision tree for the synthesis of 4-chlorothiophene-2-sulfonamides, highlighting critical checkpoints for moisture control and reactivity.
Application Note: Late-Stage Diversification
Why use the 4-Chloro derivative?
In many medicinal chemistry campaigns, the 4-chloro substituent serves two distinct roles:
Metabolic Blocking: It prevents oxidation at the 4-position by cytochrome P450 enzymes.[2]
Lipophilic Tuning: It increases the
by approximately 0.7 units compared to the hydrogen analog, potentially improving membrane permeability.
However, the 5-position of the thiophene ring remains open. Because the sulfonamide group (formed in Protocol A) is electron-withdrawing, the 5-position is deactivated toward electrophilic aromatic substitution but activated for Nucleophilic Aromatic Substitution (
) or C-H Activation if a leaving group were present.[1][2]
Advanced Protocol: C5-Halogenation
To further functionalize the library after sulfonamide formation:
Reaction: Bromination of the 4-chlorothiophene-2-sulfonamide.[1][2]
Utility: The new C5-Bromo group allows for Suzuki-Miyaura coupling, enabling the rapid generation of bi-aryl libraries from a single sulfonamide precursor.[1][2]
Lachrymator: Thiophene sulfonyl chlorides are potent lachrymators.[2] Always handle in a functioning fume hood.[2]
Quenching: Never add water directly to the neat sulfonyl chloride.[2] Quench excess reagent by adding it slowly to a stirred solution of 10% NaOH or saturated ammonium chloride.[2]
Storage: If the solid turns into a "goo" or liquid, it has likely hydrolyzed to the sulfonic acid and HCl. Discard as hazardous waste; do not attempt to distill.[2]
References
Bioisosterism in Drug Design
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link[1]
General Sulfonamide Synthesis
Bahrami, K., et al. (2009).[5] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." Journal of Organic Chemistry. Link[1]
Thiophene Reactivity
Campaigne, E. (1944). "Thiophenes and Thiapyrans."[2] Chemical Reviews. (Classic reference for thiophene substitution patterns).
Safety Data
Fisher Scientific.[2][6] "Safety Data Sheet: Thiophene-2-sulfonyl chloride." Link[1]
Application Note: Friedel-Crafts Sulfonylation Strategies for Thiophene Scaffolds
Executive Summary The introduction of sulfonyl groups ( ) into thiophene rings is a pivotal transformation in the synthesis of bioisosteres for phenyl-sulfone drugs, organic semiconductors, and agrochemicals. While Fried...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The introduction of sulfonyl groups (
) into thiophene rings is a pivotal transformation in the synthesis of bioisosteres for phenyl-sulfone drugs, organic semiconductors, and agrochemicals. While Friedel-Crafts (FC) sulfonylation is the most direct route, thiophene presents unique challenges compared to benzene:
Acid Sensitivity: Thiophene is electron-rich (
-excessive) and prone to rapid polymerization or oligomerization in the presence of strong Lewis acids () or Brønsted superacids.
Regiocontrol: Electrophilic attack overwhelmingly favors the
-position (C2/C5). Accessing the -position (C3/C4) via direct FC is kinetically disfavored and requires alternative blocking strategies.
This guide details optimized protocols for Direct C2-Sulfonylation using mitigated Lewis acidity and provides a strategic workflow for accessing the elusive C3-isomer.
) roughly to times faster than benzene. The regioselectivity is governed by the stability of the -complex (Wheland intermediate).
C2 Attack (
): The positive charge is delocalized over three resonance structures, including a particularly stable form where sulfur bears the charge and preserves the C3-C4 double bond.
C3 Attack (
): The charge is delocalized over only two resonance structures, making the intermediate higher in energy.
Visualization: Sigma Complex Stability
The following diagram illustrates the resonance stabilization difference that dictates the C2-selectivity.
Caption: Kinetic preference for C2-substitution due to superior resonance stabilization of the alpha-intermediate.
Methodology A: Direct C2-Sulfonylation (Classical Modified)
Objective: Synthesis of 2-(phenylsulfonyl)thiophene.
Challenge: Preventing acid-catalyzed polymerization of thiophene.
Solution: Use of a "Complexation First" strategy where the Lewis Acid is buffered by the sulfonyl chloride before thiophene addition.
Add Benzenesulfonyl chloride (1.1 equiv) dropwise. Observation: The suspension will clarify as the acyl/sulfonyl cation complex forms. Stir for 15-20 mins at 0°C.
Substrate Addition (Critical Step):
Dissolve Thiophene (1.0 equiv) in a minimal amount of DCM.[1]
Add the thiophene solution slowly dropwise to the catalyst mixture over 30-45 minutes.
Note: Rapid addition causes local overheating and formation of black polymeric tar. Keep internal temp < 5°C.
Reaction & Quench:
Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Quench: Pour the reaction mixture slowly onto a mixture of crushed ice and dilute HCl (1M). Caution: Exothermic.
Workup:
Separate the organic layer.[1][3] Extract aqueous layer 2x with DCM.[1]
Objective: Cleaner synthesis with easier workup and reduced polymerization risk.
Catalyst: Zeolite H-Beta or Fe(III)-exchanged Montmorillonite.
Protocol
Activation: Calcine Zeolite H-Beta at 400°C for 4 hours prior to use to ensure active acidic sites are dry.
Reaction:
In a sealed tube, mix Thiophene (1.0 equiv), Sulfonyl Chloride (1.2 equiv), and Zeolite H-Beta (10 wt% loading relative to substrate).
Solvent: Nitrobenzene (or neat if liquid sulfonyl chloride is used).
Heat to 100°C for 6-12 hours.
Workup:
Filter the hot mixture to recover the catalyst (reusable).
Distill off the solvent or perform standard aqueous extraction.
Advantage:[5][6] Yields are typically lower (60-70%) than
, but product purity is higher with zero tar formation.
Strategic Guide: Accessing the C3-Isomer
Direct Friedel-Crafts sulfonylation at C3 is not synthetically viable for unsubstituted thiophene due to the dominant C2 preference. To access 3-sulfonylthiophenes, use the Blocking Group Strategy .
Workflow Diagram
Caption: The "Blocking Strategy" is the only reliable route to 3-sulfonylated thiophenes, bypassing the inherent C2-selectivity of FC reactions.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Black Tar / Polymerization
Acid concentration too high or Temp too high.
Use Nitromethane as solvent (moderates activity). Ensure Temp < 5°C during addition.
Desulfonylation
Reaction left too long or heating too aggressive.
Sulfonyl groups are reversible on electron-rich rings. Monitor strictly by TLC and stop immediately upon conversion.
Low Yield (Heterogeneous)
Pore blockage or water in zeolite.
Recalcine catalyst.[5] Use a more polar solvent like nitrobenzene to stabilize the transition state.
If a meta-director is at C2, C4-sulfonylation may compete. Verify structure via 1H-NMR (coupling constants: , ).
References
Direct Sulfonylation Mechanism: Organic Syntheses, Coll. Vol. 1, p. 84 (1941); Vol. 1, p. 21 (1921). Link (Adapted from general arene protocols).
Zeolite Catalysis: Journal of Molecular Catalysis A: Chemical, "Friedel–Crafts sulfonylation of aromatics with sulfonyl chlorides catalyzed by solid acids." Link
Thiophene Reactivity: Journal of Organic Chemistry, "Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene." Link
Regioselective Blocking Strategies: Organic Letters, "Regioselective Synthesis of 3-Substituted Thiophenes." Link
Modern Sulfonylation Reagents: Synlett, "Direct Conversion of Thiols to Sulfonyl Chlorides." Link
Preparation of Sulfonate Esters Using 4-Chlorothiophene-2-sulfonyl Chloride: An In-Depth Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of sulfonate esters utilizing 4-Chlorothiophene-2-sulfonyl chloride. This guide delves into...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of sulfonate esters utilizing 4-Chlorothiophene-2-sulfonyl chloride. This guide delves into the underlying chemical principles, provides detailed and validated experimental protocols, and offers expert insights to ensure successful and reproducible synthesis.
Introduction: The Significance of Sulfonate Esters and the Role of 4-Chlorothiophene-2-sulfonyl Chloride
Sulfonate esters are a critical class of organic compounds widely recognized for their utility as excellent leaving groups in nucleophilic substitution and elimination reactions.[1][2][3] The conversion of a poorly reactive hydroxyl group in an alcohol into a sulfonate ester significantly enhances its reactivity, enabling a broad range of subsequent chemical transformations.[1][4] This "activation" of alcohols is a cornerstone of modern organic synthesis.[1]
Among the various sulfonylating agents, 4-Chlorothiophene-2-sulfonyl chloride stands out as a valuable reagent. The presence of the chloro- and thiophene moieties can impart unique electronic and steric properties to the resulting sulfonate ester, potentially influencing its reactivity and the pharmacological profile of derivative molecules.[5][6] The synthesis of 4-chlorothiophene-2-sulfonate esters has been noted in the development of potential chemotherapeutic agents, highlighting its relevance in medicinal chemistry.[6]
The Underlying Chemistry: A Mechanistic Perspective
The formation of a sulfonate ester from an alcohol and 4-Chlorothiophene-2-sulfonyl chloride proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[1][4][7] This reaction results in the displacement of the chloride ion, which is a good leaving group.[7]
The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[1][4][8] The base serves a crucial dual role: it neutralizes the hydrochloric acid (HCl) byproduct that is generated during the reaction and can also act as a catalyst.[7] The mechanism, which proceeds with retention of stereochemistry at the alcohol's carbon center, is a key advantage of this method.[1][4]
Reaction Mechanism Overview
Caption: General mechanism for sulfonate ester formation.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed procedures for the synthesis of sulfonate esters from both alcohols and phenols using 4-Chlorothiophene-2-sulfonyl chloride. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.
General Considerations and Safety Precautions
4-Chlorothiophene-2-sulfonyl chloride is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[9][10][11] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][12] All glassware should be oven-dried prior to use to prevent hydrolysis of the sulfonyl chloride. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[13]
Protocol 1: Synthesis of a Sulfonate Ester from an Alcohol
This protocol outlines a general procedure for the reaction of an alcohol with 4-Chlorothiophene-2-sulfonyl chloride.
Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)
Anhydrous dichloromethane (DCM) or diethyl ether
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous DCM.
Add pyridine or triethylamine (1.5 - 2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
In a separate flask, dissolve 4-Chlorothiophene-2-sulfonyl chloride (1.1 - 1.2 equivalents) in a minimal amount of anhydrous DCM.
Slowly add the 4-Chlorothiophene-2-sulfonyl chloride solution to the stirred alcohol solution at 0 °C via a dropping funnel over 15-30 minutes.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of water.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[14]
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[14]
Purify the crude product by column chromatography on silica gel or recrystallization.
Experimental Workflow for Alcohol Sulfonylation
Caption: Step-by-step workflow for the synthesis of sulfonate esters from alcohols.
Protocol 2: Synthesis of a Sulfonate Ester from a Phenol
The sulfonylation of phenols follows a similar procedure to that of alcohols, though reaction conditions may require slight modifications.
Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)
Anhydrous dichloromethane (DCM) or acetonitrile
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 equivalent) and pyridine or triethylamine (1.5 - 2.0 equivalents) in anhydrous DCM.
Cool the solution to 0 °C.
Slowly add a solution of 4-Chlorothiophene-2-sulfonyl chloride (1.1 - 1.2 equivalents) in anhydrous DCM.
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
Upon completion, perform an aqueous workup as described in Protocol 1 (steps 7-9).
Purify the resulting aryl sulfonate ester by column chromatography or recrystallization.
Data Presentation: Typical Reaction Parameters
The following table summarizes general reaction parameters for the synthesis of sulfonate esters. Optimal conditions may vary depending on the specific substrate.
Parameter
Alcohols
Phenols
Substrate:Reagent Ratio
1 : 1.1-1.2
1 : 1.1-1.2
Base
Pyridine, Triethylamine
Pyridine, Triethylamine
Solvent
DCM, Diethyl Ether
DCM, Acetonitrile
Temperature
0 °C to Room Temp.
0 °C to Room Temp.
Reaction Time
2 - 16 hours
4 - 24 hours
Typical Yield
70 - 95%
65 - 90%
Expertise and Experience: Troubleshooting and Key Considerations
Moisture Sensitivity: The primary challenge in this synthesis is the moisture sensitivity of 4-Chlorothiophene-2-sulfonyl chloride. Ensure all glassware is scrupulously dried and the reaction is performed under a dry, inert atmosphere to prevent hydrolysis of the starting material, which would lead to lower yields.
Steric Hindrance: Sterically hindered alcohols may react more slowly.[4] In such cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial, or a higher reaction temperature may be required.
Reaction Monitoring: TLC is an effective method for monitoring the reaction's progress. The disappearance of the starting alcohol or phenol and the appearance of a new, less polar spot corresponding to the sulfonate ester indicate a successful reaction.
Purification: While many sulfonate esters can be purified by standard silica gel chromatography, some may be sensitive to the acidic nature of silica. In such instances, using neutral or basic alumina for chromatography, or purification by recrystallization, is recommended.
Trustworthiness: Validation of Synthesis
The successful synthesis of the target 4-chlorothiophene-2-sulfonate ester can be confirmed through a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The disappearance of the hydroxyl proton signal in ¹H NMR and the characteristic shifts in the signals of the carbon and protons adjacent to the newly formed sulfonate ester linkage provide strong evidence of product formation.
Infrared (IR) Spectroscopy: The formation of the sulfonate ester will be indicated by the appearance of strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). The broad O-H stretching band of the starting alcohol will be absent in the product spectrum.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight of the synthesized sulfonate ester.
References
Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]
Organic Chemistry with Victor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]
Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Retrieved from [Link]
Unnamed Author. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols [Video]. YouTube. [Link]
European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
Unnamed Company. (2025, November 20). SAFETY DATA SHEET. Retrieved from [Link]
Unnamed Company. (2025, December 22). SAFETY DATA SHEET. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]
Organic Syntheses. (n.d.). thiophenol. Retrieved from [Link]
Unnamed Journal. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
Google Patents. (n.d.). WO2003027063A1 - Sulphonation of phenols.
Unnamed Journal. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
Unnamed Website. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]
Unnamed Journal. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC. Retrieved from [Link]
ResearchGate. (2025, August 6). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Retrieved from [Link]
Vaia. (n.d.). Problem 122 Alcohols react with sulfonyl chl... [FREE SOLUTION]. Retrieved from [Link]
Unnamed Website. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
Keio University. (2016, January 15). Development of a novel sulfonate ester-based prodrug strategy. Retrieved from [Link]
Frontiers. (2023, January 10). A novel class of C14-sulfonate-tetrandrine derivatives as potential chemotherapeutic agents for hepatocellular carcinoma. Retrieved from [Link]
Chemical Review and Letters. (n.d.). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Retrieved from [Link]
Application Note: Microwave-Assisted Synthesis with 4-Chlorothiophene-2-sulfonyl Chloride
This Application Note is designed for medicinal chemists and process development scientists focusing on high-throughput synthesis and scaffold diversification. It details the microwave-assisted utilization of 4-Chlorothi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists focusing on high-throughput synthesis and scaffold diversification. It details the microwave-assisted utilization of 4-Chlorothiophene-2-sulfonyl chloride , a bifunctional building block offering orthogonal reactivity (electrophilic sulfonyl center and a cross-coupling-ready chloro-thiophene core).[1]
[1]
Executive Summary
The thiophene-sulfonamide motif is a privileged pharmacophore in drug discovery, present in diuretics, carbonic anhydrase inhibitors, and antitumor agents.[1] 4-Chlorothiophene-2-sulfonyl chloride represents a strategic scaffold because it allows for a two-step library expansion:[1]
Rapid Sulfonylation: Microwave irradiation accelerates the formation of the sulfonamide bond, suppressing the competitive hydrolysis often seen with electron-deficient heteroaryl sulfonyl chlorides.
Late-Stage Diversification: The chlorine atom at the C-4 position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling the synthesis of complex biaryl architectures.[1]
This guide provides a validated protocol for the initial sulfonylation, optimized for speed and purity, followed by a strategy for subsequent functionalization.
Chemical Profile & Handling
Compound: 4-Chlorothiophene-2-sulfonyl chloride
CAS: [Specific isomer less common, structurally analogous to 5-chloro isomer CAS 2766-74-7]
Hazards: Corrosive, Lachrymator, Moisture Sensitive.[1][2]
Property
Description
Appearance
Typically a low-melting solid or viscous oil (isomer dependent).[1]
Reactivity
Highly electrophilic at sulfur; prone to rapid hydrolysis to sulfonic acid in wet solvents.
Storage
Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
MW Compatibility
High. Absorbs microwave energy efficiently in polar aprotic solvents.
Workflow Visualization
The following diagram outlines the logical flow for synthesizing a library of 4-chlorothiophene-2-sulfonamides, including decision nodes for purification.
Figure 1: Operational workflow for microwave-assisted sulfonylation.
Protocol A: Rapid Microwave Sulfonylation
This protocol is optimized to minimize hydrolysis and maximize yield using a "flash heating" profile.
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[1] Note: DCM is excellent for solubility but requires pressure-rated vials due to vapor pressure.[1]
Experimental Procedure
Vial Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in DCM (3 mL).
Base Addition: Add Pyridine (2.0 mmol, 161 µL).
Reagent Addition: Cool the vial on ice (optional but recommended to prevent exotherm). Add 4-Chlorothiophene-2-sulfonyl chloride (1.0 mmol) dropwise or portion-wise.[1]
Critical: If the sulfonyl chloride is solid, dissolve it in minimal DCM before addition to ensure homogeneity.
Sealing: Cap the vial immediately with a PTFE-lined septum cap.
Microwave Irradiation: Place in the microwave reactor.
Mode: Dynamic (hold temperature).
Temperature: 80°C (for DCM) or 100°C (for MeCN).
Hold Time: 5–10 minutes.
Stirring: High.
Max Pressure Limit: 250 psi (17 bar).
Workup:
Method A (Precipitation): If the product is solid, evaporate solvent, triturate with 1M HCl (to remove pyridine) and water.[1] Filter and dry.
Method B (Extraction): Dilute with EtOAc, wash with 1M HCl, sat.[1] NaHCO3, and Brine.[1] Dry over MgSO4.
Optimization Data (Solvent Screening)
The following table summarizes typical conversion rates for aniline coupling (a challenging nucleophile) using this scaffold.
Once the sulfonamide is formed, the 4-chloro substituent allows for library expansion.[1] The electron-withdrawing sulfonamide group at C-2 activates the C-4 chloride, facilitating oxidative addition by Palladium.[1]
Mechanism of Activation
The sulfonamide group (-SO2NHR) pulls electron density from the thiophene ring, making the C-Cl bond more susceptible to Pd(0) insertion compared to a neutral chlorothiophene.[1]
Workup: Filter through Celite, dilute with EtOAc, wash with water, and purify via column chromatography.
Troubleshooting & Expert Insights
Issue: Hydrolysis of Sulfonyl Chloride
Symptom: LC-MS shows mass corresponding to sulfonic acid (M-Cl+OH) instead of sulfonamide.
Cause: Wet solvent or old amine reagents.
Fix: Use commercially available anhydrous solvents. Add molecular sieves to the amine solution 1 hour prior to reaction.
Expert Tip: If the amine is a hydrochloride salt, use 3.0 equiv of base (DIPEA) to ensure free amine generation in situ.
Issue: Low Conversion in Suzuki Coupling
Symptom: Starting material (chloride) remains unreacted.
Cause: The 4-position on thiophene is sterically less accessible and electronically less activated than the 2- or 5-positions.[1]
Fix: Switch to a more active catalyst system such as XPhos Pd G2 or Pd(tBu3P)2 , which are designed for difficult aryl chlorides.[1] Increase temperature to 140°C.
References
Microwave-Assisted Sulfonylation Protocols
De Luca, L., & Giacomelli, G. (2008).[1][3][4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.[1]
Baxendale, I. R., et al. (2003).[1] The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents and microwave heating. Bioorganic & Medicinal Chemistry Letters.
(Context from Search 1.17)
Safety & Handling Data
Thermo Fisher Scientific.[2][5] (2025).[6][4][5][7][8] Safety Data Sheet: 5-Chlorothiophene-2-sulfonyl chloride. (Used as proxy for 4-isomer handling).
(Verified via Search 1.5)
Palladium Coupling on Chlorothiophenes
Beydoun, K., & Doucet, H. (2011).[1] Palladium-catalyzed direct 5-arylation of formyl- or acetyl-halothiophene derivatives. Journal of Organometallic Chemistry.
Thiophene sulfonamides are critical pharmacophores in medicinal chemistry, serving as bioisosteres for phenyl sulfonamides in varying therapeutic classes (e.g., diuretics, carbonic anhydrase inhibitors). However, the intermediate—thiophene sulfonyl chloride —presents significant handling challenges. These intermediates are often low-melting solids or oils that are hydrolytically unstable and prone to degradation upon isolation.
This guide details three field-proven one-pot protocols that circumvent the isolation of the unstable sulfonyl chloride. By generating the electrophile in situ and immediately trapping it with an amine, these methods maximize atom economy, safety, and yield.
Method A: Oxidative Chlorination (The "Mild" Route)
Best for: Converting stable thiols/disulfides to sulfonamides without harsh acids.
Principle:
Thiols are oxidatively chlorinated to sulfonyl chlorides using N-Chlorosuccinimide (NCS) or H2O2/SOCl2 . The resulting sulfonyl chloride is trapped in situ by an amine. This avoids the violent exotherms associated with chlorosulfonic acid.
Protocol 1: NCS-Mediated Oxidative Coupling
Reference Basis: Veisi et al. (2011)
Reagents:
Starting Thiol (1.0 equiv)
N-Chlorosuccinimide (NCS) (4.0 equiv)
Tetrabutylammonium chloride (Bu4NCl) (1.0 equiv)
Water (2.0 equiv)
Acetonitrile (MeCN) [0.2 M]
Amine (Nucleophile) (2.5 equiv)
Step-by-Step Workflow:
Activation: To a stirred solution of thiol (1 mmol), Bu4NCl (1 mmol), and water (2 mmol) in MeCN (5 mL), add NCS (4 mmol) portion-wise over 5 minutes.
Note: The reaction is slightly exothermic. Maintain temperature < 25°C using a water bath.
Oxidation: Stir vigorously for 20–30 minutes. The mixture will turn light yellow/orange, indicating sulfonyl chloride formation.
QC Check: TLC will show disappearance of thiol. Do not isolate.
Coupling: Add the amine (2.5 equiv) directly to the reaction mixture.
Tip: If the amine is valuable, add 1.0 equiv amine + 2.0 equiv Et3N or Pyridine as a scavenger.
Completion: Stir for 30 minutes at room temperature.
Workup: Dilute with water (15 mL) and extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.
Visualization: Oxidative Chlorination Pathway
Figure 1: Mechanism of NCS-mediated oxidative chlorination avoiding isolation of the chloride.
Method B: Regioselective Lithiation-Sulfination
Best for: Accessing difficult positions (e.g., 3-thiophene sulfonamides) or complex scaffolds.
Principle:
Lithium-halogen exchange or directed ortho-metalation (DoM) generates a thienyllithium species. Reaction with sulfur dioxide (
) gas (or a surrogate like DABSO) forms the lithium sulfinate, which is oxidatively chlorinated to the sulfonyl chloride.
Protocol 2: The "Lithium-Sulfinate" One-Pot
Reference Basis: Standard Organometallic Protocols (e.g., Matteson method adaptation)
Reagents:
3-Bromothiophene (1.0 equiv)
n-Butyllithium (n-BuLi) (1.1 equiv)
Sulfur Dioxide (
) (Excess, gas or solution)
N-Chlorosuccinimide (NCS) (1.1 equiv)
Amine (1.2 equiv)
Step-by-Step Workflow:
Lithiation: In a flame-dried flask under Argon, dissolve 3-bromothiophene in anhydrous THF. Cool to -78°C .
Exchange: Add n-BuLi dropwise. Stir for 30 mins at -78°C to generate 3-thienyllithium.
Sulfination: Bubble dry
gas into the solution (or add a saturated /THF solution) at -78°C.
Observation: The solution often becomes pale yellow/white slurry (Lithium sulfinate salt).
Warm-up: Allow to warm to 0°C over 30 mins. Remove excess
by blowing Argon through the solution (Critical step to prevent side reactions).
Chlorination: Add solid NCS (1.1 equiv) in one portion at 0°C. Stir for 1 hour.
Mechanism:[4][5][6][7] The sulfinate anion attacks the Cl of NCS, releasing succinimide.
Coupling: Add the amine (and base if using amine salt) directly to the THF mixture. Stir 2–4 hours at RT.
Visualization: Organometallic Workflow
Figure 2: Regioselective access to 3-substituted sulfonamides via lithiation.
Method C: Telescoped Direct Chlorosulfonylation
Best for: Large-scale synthesis of simple 2-thiophene sulfonamides.
Principle:
Thiophene reacts violently with chlorosulfonic acid (
). While high yielding for the 2-isomer, the byproduct is sulfuric acid. Strictly speaking, this is not a "one-pot" addition because adding amine directly to concentrated acid is dangerous and wasteful. It is a "telescoped" process requiring a quench.
Reaction: Add thiophene (1 equiv) dropwise to Chlorosulfonic acid (3–5 equiv) at -10°C. Stir 2 hours.
Quench (The Critical Step): Pour the reaction mixture slowly onto crushed ice . The sulfonyl chloride precipitates as a solid or oil.
Extraction (Telescoping): Extract immediately with DCM. Do not evaporate to dryness (instability risk). Dry the DCM layer with MgSO4.
Coupling: Add the DCM solution of the sulfonyl chloride dropwise into a second flask containing the Amine and excess Triethylamine (or Pyridine) at 0°C.
Troubleshooting & Safety (Senior Scientist Notes)
Hydrolysis: Thiophene sulfonyl chlorides hydrolyze faster than phenyl analogs. Ensure all solvents in Method A and B are dry. In Method C, minimize the time the chloride sits in the aqueous ice slurry.
Regiochemistry:
Method C: Gives >95% 2-isomer for unsubstituted thiophene.
Method B: Essential for 3-isomers. Attempting to chlorosulfonate 3-alkylthiophenes (Method C) often leads to mixtures of 2- and 5-substitution.
Safety:
SO2: Toxic gas. Use a trap or fume hood.
Thiophenes: Often malodorous. Bleach is an effective neutralizer for glassware.
References
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[4] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011).[4] Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Synlett, 2011(16), 2315–2320. Link
Waddell, L. J., et al. (2022).[9] One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process.[10] Synthesis. Link
Organic Syntheses. (Various). General procedures for Chlorosulfonylation. Link
Technical Support Center: A Researcher's Guide to 4-Chlorothiophene-2-sulfonyl chloride
Welcome to the Technical Support Center for 4-Chlorothiophene-2-sulfonyl chloride. This resource is meticulously designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for 4-Chlorothiophene-2-sulfonyl chloride. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during the handling and storage of 4-Chlorothiophene-2-sulfonyl chloride, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the purity of my 4-Chlorothiophene-2-sulfonyl chloride over time. What is the likely cause?
A significant decrease in the purity of 4-Chlorothiophene-2-sulfonyl chloride during storage is most commonly due to hydrolysis. This compound is a sulfonyl chloride, a class of organic compounds that are highly susceptible to reacting with water.[1][2] Even ambient moisture in the air can be sufficient to cause degradation.[2] The hydrolysis reaction converts the sulfonyl chloride into the corresponding sulfonic acid (4-Chlorothiophene-2-sulfonic acid) and hydrochloric acid, rendering it inactive for most subsequent reactions where the sulfonyl chloride's electrophilicity is required.
Q2: What are the ideal storage conditions for 4-Chlorothiophene-2-sulfonyl chloride to minimize hydrolysis?
To ensure the long-term stability of 4-Chlorothiophene-2-sulfonyl chloride, it is crucial to store it under anhydrous (water-free) conditions. The recommended storage conditions are in a cool, dry, and dark place.[3][4] Specifically, a temperature of 2-8°C is often recommended. The container should be tightly sealed to prevent the ingress of atmospheric moisture.[3] For enhanced protection, storing the compound under an inert atmosphere, such as nitrogen or argon, is a best practice.[2]
Q3: My bottle of 4-Chlorothiophene-2-sulfonyl chloride shows some discoloration. Is it still usable?
Discoloration, such as yellowing, can be an indicator of decomposition.[3] While slight discoloration may not always mean the product is entirely unusable for less sensitive applications, it strongly suggests that some degradation has occurred. It is highly recommended to assess the purity of the reagent before use if you observe any changes in its physical appearance.
Q4: How can I confirm if my 4-Chlorothiophene-2-sulfonyl chloride has hydrolyzed?
Several analytical techniques can be employed to confirm and quantify the extent of hydrolysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating and identifying the parent sulfonyl chloride from its sulfonic acid degradation product.[5][6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of the sulfonic acid. For a more classical approach, titrimetric methods can determine the concentration of the active sulfonyl chloride.[5][6]
Troubleshooting Guide: Preventing Hydrolysis During Storage and Handling
This guide provides a systematic approach to minimizing the risk of hydrolysis of 4-Chlorothiophene-2-sulfonyl chloride in your laboratory.
Issue: Rapid Degradation of 4-Chlorothiophene-2-sulfonyl chloride Upon Opening a New Bottle
Possible Cause: Exposure to ambient laboratory air with high humidity.
Recommended Actions:
Work in a Controlled Environment: Whenever possible, handle 4-Chlorothiophene-2-sulfonyl chloride in a glove box or a glove bag with a dry, inert atmosphere.[9]
Use Dry Solvents and Glassware: Ensure that all solvents are anhydrous and that glassware is thoroughly dried before use, for instance, by oven-drying overnight.[1][10]
Inert Gas Blanket: Before sealing the bottle for storage after initial use, flush the headspace with a gentle stream of dry nitrogen or argon.[2] This will displace any moist air that may have entered.
Issue: Gradual Loss of Reactivity in a Frequently Used Bottle
Possible Cause: Repeated exposure to small amounts of moisture each time the bottle is opened.
Recommended Actions:
Aliquot the Reagent: Upon receiving a new bottle of 4-Chlorothiophene-2-sulfonyl chloride, consider aliquoting it into smaller, single-use or short-term use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere.
Use Proper Sealing Techniques: Ensure the cap of the storage container is tightly sealed after each use. For bottles with septa, use a needle to pierce the septum for withdrawal, and store the bottle with the septum covered with parafilm for an extra layer of protection.[11]
Desiccator Storage: Store the tightly sealed container inside a desiccator containing a suitable desiccant like silica gel or molecular sieves to provide an additional layer of protection against moisture.[4]
Visualizing the Problem: The Hydrolysis of 4-Chlorothiophene-2-sulfonyl chloride
The following diagram illustrates the nucleophilic attack of water on the sulfonyl chloride, leading to its degradation.
Caption: Mechanism of 4-Chlorothiophene-2-sulfonyl chloride hydrolysis.
Experimental Protocols
Protocol 1: Proper Storage of 4-Chlorothiophene-2-sulfonyl chloride
This protocol outlines the best practices for storing 4-Chlorothiophene-2-sulfonyl chloride to maintain its integrity.
Initial Inspection: Upon receipt, inspect the container for any damage to the seal.
Inert Atmosphere Transfer (Optional but Recommended): If you plan to use the reagent over an extended period, it is advisable to transfer it to smaller, more manageable vials under an inert atmosphere (e.g., in a glove box).
Primary Sealing: Ensure the cap of the container is tightly closed.
Secondary Sealing: For added protection, wrap the cap and the neck of the bottle with parafilm.
Storage Location: Place the sealed container in a designated area for moisture-sensitive chemicals, which should be cool and dark.[12] A refrigerator set to 2-8°C is ideal.
Desiccation: For optimal protection, place the container within a desiccator.[4]
Protocol 2: Workflow for Handling 4-Chlorothiophene-2-sulfonyl chloride
This workflow minimizes exposure to moisture during experimental use.
Technical Support Guide: Optimizing Thiophene Sulfonamide Synthesis
Executive Summary: The "Thiophene Challenge" Researchers frequently encounter severe yield losses when synthesizing thiophene sulfonamides. Unlike benzene derivatives, thiophenes are electron-rich heterocycles that are h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Thiophene Challenge"
Researchers frequently encounter severe yield losses when synthesizing thiophene sulfonamides. Unlike benzene derivatives, thiophenes are electron-rich heterocycles that are highly sensitive to the strong acids required for traditional chlorosulfonation.
Common Failure Modes:
Polymerization (Black Tar): Acid-catalyzed self-polymerization of the thiophene ring.
Hydrolysis: Rapid degradation of the sulfonyl chloride intermediate upon aqueous workup.[1]
Regio-scrambling: Competition between C2 and C3 substitution.
This guide provides two distinct workflows: a Robust Classical Protocol (for stable substrates) and a Palladium-Catalyzed Alternative (for acid-sensitive or complex substrates).
Decision Matrix: Selecting Your Route
Before starting, determine the stability of your substrate to choose the correct path.
Figure 1: Strategic decision tree for selecting the synthesis pathway based on substrate stability.
Protocol A: Optimized Direct Chlorosulfonation
Best for: Simple alkyl-thiophenes or halothiophenes.
Key Mechanism: Electrophilic Aromatic Substitution (
).
The "Dilution-Control" Method
Standard procedures often use neat chlorosulfonic acid, which causes immediate polymerization (tarring) of thiophenes. This optimized protocol uses a chlorinated solvent to act as a heat sink and diluent.
Reagents:
Substrate (1.0 equiv)
Chlorosulfonic acid (
) (2.5 – 3.0 equiv)
Solvent: Anhydrous DCM or
(Volume: 5-10 mL per mmol substrate)
Quench: Crushed ice + solid
Step-by-Step Workflow:
Preparation: Dissolve the thiophene substrate in anhydrous DCM at -10°C (ice/salt bath).
Controlled Addition: Add
dropwise over 30-60 minutes.
Critical: Monitor internal temperature. Do not allow it to rise above 0°C.
Why: Higher temperatures favor thermodynamic polymerization over kinetic sulfonation.
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (taking a mini-aliquot and quenching in MeOH to visualize the methyl sulfonate ester).
The "Soft" Quench:
Do NOT pour water into the reaction.
Pour the reaction mixture slowly onto a slurry of crushed ice and solid
.
Technical Insight: Neutralizing the acid immediately prevents acid-catalyzed hydrolysis of the formed sulfonyl chloride [1].
Extraction: Extract immediately with DCM. Dry over
and proceed to the coupling step immediately. Thiophene sulfonyl chlorides are not shelf-stable.
Protocol B: Pd-Catalyzed Sulfination (DABSO)
Best for: Complex drug scaffolds, acid-sensitive moieties, or when regioselectivity is critical (uses pre-functionalized halides).
Key Reagent: DABSO (DABCO-bis(sulfur dioxide) adduct) – a solid, bench-stable source of
Amine (1.5 equiv) + Sodium Hypochlorite (Bleach) or NCS (oxidant)
Step-by-Step Workflow (One-Pot):
Sulfination: Combine thiophene-iodide, DABSO, and Pd-catalyst in Isopropanol (iPrOH). Heat to 75°C for 2-4 hours.
Mechanism:[4][5][6][7] Pd inserts into the C-I bond, captures
from DABSO, and forms a stable sulfinate intermediate [2].
Activation: Cool to room temperature. Add the amine nucleophile directly to the vessel.[8]
Oxidative Coupling: Add an oxidant (NCS or aqueous bleach) dropwise.
Result: The sulfinate is oxidized in situ to the sulfonamide without ever isolating the unstable chloride.
Workup: Standard aqueous extraction.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a black, insoluble tar. What happened?
Diagnosis: Acid-catalyzed polymerization.
Root Cause: Thiophene is too electron-rich. In the presence of strong acid (
), the thiophene ring acts as a nucleophile, attacking another thiophene molecule, leading to polythiophene chains.
Fix:
Switch to Protocol A (Dilution method).
Ensure temperature is strictly
.
If the problem persists, abandon chlorosulfonic acid and use Protocol B (Pd-catalysis) which operates under neutral/basic conditions.
Q2: I see the product on TLC, but after the column, I recover nothing.
Diagnosis: Decomposition on Silica.
Root Cause: Thiophene sulfonyl chlorides are highly reactive and can hydrolyze or decompose on the acidic surface of silica gel.
Fix:
Skip the column. Sulfonyl chlorides should rarely be purified by chromatography.
Perform a "Flash Filtration" through a short pad of Celite/MgSO4 if needed.
Ideally, react the crude chloride immediately with the amine. Purify the final sulfonamide (which is stable).
Q3: I am getting a mixture of 2- and 3-substituted isomers.
) position. However, if C2 is blocked or sterically hindered, C3 () attack occurs. High temperatures can also promote thermodynamic scrambling.
Fix:
Lower the reaction temperature to favor the kinetic product (C2).
If you specifically need the C3 isomer, do not use direct chlorosulfonation. Instead, start with 3-bromothiophene, perform a Lithium-Halogen exchange (
, -78°C), quench with , and treat with NCS [3].
Data Summary: Yield Comparison
Substrate Type
Method A (Direct )
Method B (Pd-DABSO)
Method C (Lithiation)
2-Methylthiophene
65-75% (Major C5)
N/A
85%
Unsubstituted Thiophene
30-40% (Tar risk)
N/A
90%
Complex Thiophene Ester
0% (Decomposition)
82%
40%
3-Bromothiophene
50% (Mixture)
88% (Regio-pure)
92%
References
Creary, X. (1985). Reaction of sulfonyl chlorides with nucleophiles. Journal of Organic Chemistry, 50(25), 5080–5088. Link
Woolven, H., et al. (2011). DABSO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis.[2][3][8] Organic Letters, 13(18), 4876–4878. Link
Flegeau, E. F., et al. (2016).[8] One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides.[8] Synlett, 27, 101-105.[8] Link
Technical Support Center: Troubleshooting Low Reactivity of 4-Chlorothiophene-2-sulfonyl chloride
Welcome to the Technical Support Center for 4-Chlorothiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for 4-Chlorothiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered issues during its use in chemical synthesis. As a highly reactive electrophile, the successful application of 4-chlorothiophene-2-sulfonyl chloride hinges on a nuanced understanding of its chemical behavior and optimal reaction conditions. This resource synthesizes technical data and field-proven insights to empower you to overcome common hurdles and achieve your synthetic goals.
Troubleshooting Guide: Addressing Low Reactivity
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.
Question 1: My sulfonylation reaction with an amine/alcohol is sluggish or incomplete. What are the primary causes?
Low or no conversion in a sulfonylation reaction is a frequent issue that can often be traced back to a few key factors. The reactivity of the sulfonyl chloride is intrinsically linked to its stability, the nucleophilicity of the substrate, and the reaction environment.
Potential Cause 1: Degradation of 4-Chlorothiophene-2-sulfonyl chloride
4-Chlorothiophene-2-sulfonyl chloride is susceptible to hydrolysis, especially in the presence of atmospheric moisture or residual water in your reaction setup.[1][2] The sulfonic acid byproduct formed is unreactive towards your nucleophile and will result in low yields.
Self-Validating Protocol: Before starting your reaction, it is crucial to assess the quality of your sulfonyl chloride. A simple 1H NMR can be informative. The protons on the thiophene ring should appear as sharp doublets.[3] Broadening of these signals or the appearance of new peaks could indicate decomposition.
Troubleshooting Steps:
Verify Reagent Quality: If possible, use a freshly opened bottle of 4-chlorothiophene-2-sulfonyl chloride. If the reagent is old or has been improperly stored, consider purification by distillation under high vacuum, though this can be challenging due to its thermal sensitivity.
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent or passage through a solvent purification system).
Potential Cause 2: Inadequate Nucleophilicity of the Substrate
Sterically hindered or electron-deficient amines and alcohols will exhibit reduced nucleophilicity, leading to a slower reaction rate. The electron-withdrawing nature of the chlorine atom on the thiophene ring can also slightly diminish the electrophilicity of the sulfonyl chloride compared to unsubstituted thiophene-2-sulfonyl chloride, making the choice of nucleophile even more critical.[4][5]
Troubleshooting Steps:
Increase Reaction Temperature: Gently heating the reaction can often overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition of starting materials or products.
Employ a More Forcing Base/Catalyst: For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or the use of a catalyst can be beneficial. For alcohol sulfonylation, the addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can significantly accelerate the reaction.[6]
Potential Cause 3: Suboptimal Solvent and Base Combination
The choice of solvent and base is critical for a successful sulfonylation. The solvent must solubilize all reactants and the base should be strong enough to deprotonate the nucleophile (in the case of alcohols) or neutralize the HCl byproduct without reacting with the sulfonyl chloride.
Causality Explained: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred to avoid reaction with the sulfonyl chloride.[7] The base should be a non-nucleophilic amine such as triethylamine (TEA) or pyridine. Pyridine can often act as both a base and a catalyst.[8]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Chlorothiophene-2-sulfonyl chloride?
To maintain its reactivity, 4-Chlorothiophene-2-sulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[1] Refrigeration is recommended. Exposure to moisture must be strictly avoided as it will lead to hydrolysis.
Q2: I am observing a significant amount of a non-polar byproduct in my reaction. What could it be?
In some cases, particularly at elevated temperatures or with certain catalysts, sulfonyl chlorides can undergo desulfonylation to form the corresponding aryl chloride.[9] Another possibility, though less common in sulfonamide formation, is the formation of a sulfone byproduct. Careful analysis by mass spectrometry and NMR will be necessary to identify the unknown compound.
Q3: Can I use protic solvents for my sulfonylation reaction?
It is highly discouraged to use protic solvents like water, methanol, or ethanol. These solvents are nucleophilic and will readily react with 4-Chlorothiophene-2-sulfonyl chloride, leading to the formation of the corresponding sulfonic acid or sulfonate ester, thus competing with your desired reaction.[7]
Q4: How does the chlorine substituent on the thiophene ring affect the reactivity of the sulfonyl chloride?
The chlorine atom is an electron-withdrawing group, which can have a dual effect. It can increase the electrophilicity of the sulfur atom in the sulfonyl chloride group through inductive effects, potentially making it more reactive. However, its electron-withdrawing nature also deactivates the aromatic ring, which can influence the overall electronic properties and stability of the molecule.[4][5]
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
This protocol is a general starting point and may require optimization for your specific substrate.
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM, 0.1 M).
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of 4-chlorothiophene-2-sulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: DMAP-Catalyzed Sulfonylation of a Primary Alcohol
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the primary alcohol (1.0 eq.), anhydrous pyridine (3.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM (0.1 M).
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add 4-chlorothiophene-2-sulfonyl chloride (1.2 eq.) portion-wise over 10 minutes.
Reaction Progression: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction by TLC.
Aqueous Work-up: Once the reaction is complete, dilute with DCM and wash with 1 M copper sulfate solution to remove pyridine, followed by water and brine.
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude sulfonate ester by flash column chromatography.
Data Presentation
Table 1: Recommended Solvents and Bases for Sulfonylation Reactions
Solvent
Base
pKa of Conjugate Acid
Comments
Dichloromethane (DCM)
Triethylamine (TEA)
10.75
Standard non-nucleophilic base.
Tetrahydrofuran (THF)
Pyridine
5.25
Can also act as a nucleophilic catalyst.
Acetonitrile
Diisopropylethylamine (DIPEA)
11.0
A sterically hindered, non-nucleophilic base.
1,4-Dioxane
N-Methylmorpholine (NMM)
7.38
A commonly used base in peptide synthesis.
Visualization of Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low reactivity.
Minimizing side reactions in thiophene sulfonyl chloride coupling
Ticket System: Open | Agent: Senior Application Scientist | Status: Active[1] Introduction: The "Goldilocks" Reactivity Challenge Welcome to the technical support hub for thiophene sulfonyl chloride couplings. If you are...
Introduction: The "Goldilocks" Reactivity Challenge
Welcome to the technical support hub for thiophene sulfonyl chloride couplings. If you are here, you likely encountered a black tarry mixture, a low yield, or a mass spectrum dominated by sulfonic acid (
) instead of your sulfonamide.
The Core Problem: Thiophene sulfonyl chlorides exist in a precarious "Goldilocks" zone. They are less electrophilic than electron-deficient benzene analogs (like 4-nitrobenzenesulfonyl chloride) due to the electron-donating nature of the thiophene ring, yet they are significantly more thermally unstable.[1]
This guide treats your experiment as a system of competing rates. To win, the rate of aminolysis (
) must significantly exceed the rates of hydrolysis () and thermal decomposition ().
Module 1: Troubleshooting Low Yields (The Hydrolysis Trap)
User Ticket #101:
"My LCMS shows a massive peak for the sulfonic acid (R-SO3H) and very little product. I used 1.2 equivalents of chloride."
Root Cause Analysis:
This is a classic Competitive Hydrolysis failure.[1] The thiophene ring pushes electron density toward the sulfur atom, stabilizing the transition state for nucleophilic attack but also making the S-Cl bond susceptible to moisture before the amine can react.
The Mechanism:
Water competes with your amine in an
-like mechanism.[1] If your solvent is "wet" (even trace ppm) or your base is hygroscopic, water consumes the reagent before the amine does.
Solution Protocol:
Solvent Selection (The Critical Variable):
Do not rely on "bottle-dry" solvents.[1] Thiophene sulfonyl chlorides are intolerant of moisture.[1][2]
Optimized: Dissolve the amine and base in dry DCM first.[3] Cool to
. Add the sulfonyl chloride (dissolved in minimal DCM) dropwise.[3] This keeps the chloride concentration low relative to the amine, favoring the desired coupling.
Isomer Sensitivity: 2-thiophenesulfonyl chloride is generally more stable than 3-thiophenesulfonyl chloride.[1] The 3-position is electronically different, often leading to faster decomposition.[1]
System Prep: Flame-dry a round-bottom flask. Cool to room temperature under
flow.
Amine Solubilization: Add Amine and Base (Pyridine/TEA) to the flask.[1] Add anhydrous DCM.[1][3] Stir until dissolved.
Thermal Control: Cool the amine solution to
(Ice/Water bath). Crucial: Low temp slows hydrolysis more than it slows aminolysis.[1]
Reagent Addition: Dissolve Thiophene Sulfonyl Chloride in a separate vial with minimal DCM. Add this solution dropwise over 10-15 minutes to the cold amine mixture.
Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 2-4 hours.
Quench: Add
(if product is acid-stable) or Saturated . This destroys excess anhydride/chloride immediately.[1]
Decision Tree for Optimization
Caption: Logical flow for experimental setup and troubleshooting based on intermediate results.
References
Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter on Nucleophilic Substitution at Sulfur).
Hydrolysis Kinetics: Arcoria, A., et al. (1974).[5] Reaction kinetics of 3-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry, 39(12), 1689-1691. Link
Stability Data: Fisher Scientific. (2021).[1][6] Safety Data Sheet: 3-Thiophenesulfonyl chloride. Link
Synthesis Best Practices: BenchChem. (2025).[1][3] Protocols for Sulfonamide Synthesis. Link
Anhydride Formation: Ma, J., et al. (2025). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. ACS Organic & Inorganic Au.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Chlorothiophene-2-sulfonyl Chloride
Module 1: Critical Handling & Stability (The "Pre-Purification" Phase)[1]
Status: Critical
Priority: High
Context: Sulfonyl chlorides are electrophilic and moisture-sensitive.[1] The thiophene ring introduces additional sensitivity to oxidation and light.[1]
The "Hydrolysis Trap"
Issue: The compound turns into a sticky gum or shows a broad peak at ~10-12 ppm in
-NMR.[1]
Diagnosis: Hydrolysis has occurred, forming 4-chlorothiophene-2-sulfonic acid and .[1] This is autocatalytic; the generated accelerates further decomposition.
Prevention Protocol:
Solvent Choice: Never use alcohols (forms sulfonates) or wet ethers.[1] Use anhydrous DCM, Toluene, or Hexanes.
Quench Technique: If synthesizing, quench the reaction mixture on ice alone, not water/ice mix, and extract immediately.
Drying: Use
(Magnesium Sulfate) rather than for faster water removal.
Thermal Decomposition (Desulfonylation)
Issue: Gas evolution (
) observed during distillation; darkening of the oil.[1]
Mechanism: Thiophene sulfonyl chlorides are thermally less stable than benzene derivatives.[1] Prolonged heating causes loss of , yielding 2,4-dichlorothiophene .[1]
Solution:
Vacuum Requirement: Distillation must be performed under high vacuum (
) to keep the bath temperature below .
Stabilizers: Store with trace amounts of inorganic acid scavengers if not using immediately.[1]
Module 2: Purification Protocols
User Note: 4-Chlorothiophene-2-sulfonyl chloride (CAS 1016315-26-6) is often a low-melting solid or a viscous oil , depending on purity and ambient temperature.[1] Select the protocol matching your material's state.[1]
Protocol A: Low-Temperature Recrystallization (Recommended for Solids/Semi-Solids)
Best for: Removing sulfonic acid impurities and trace isomers.[1]
Caption: Decision tree for selecting the optimal purification method based on the physical state of the crude material.
Common Impurity Profile (NMR Diagnostics)
Impurity
-NMR Signature ()
Origin
Removal
Sulfonic Acid
Broad singlet
Hydrolysis (Water ingress)
wash (rapid) or Recrystallization
3-Chlorothiophene
Upfield aromatic signals
Unreacted Starting Material
High Vac Distillation
Isomer (5-Cl)
Doublet coupling constant differences
Regioisomer byproduct
Recrystallization (Isomers often separate well)
Module 4: Frequently Asked Questions (FAQ)
Q1: My product is turning pink/purple on the shelf. Is it ruined?A: Not necessarily. Thiophene derivatives are photo-sensitive and prone to trace oxidation, forming colored oligomers.[1]
Action: Check NMR.[1][2] If the spectrum is clean, the color is likely superficial (ppm level).
Fix: Dissolve in Hexane, treat with activated charcoal (anhydrous), filter, and recrystallize.
Q2: Can I store this in solution?A:No. Even "anhydrous" solvents absorb moisture over time through septa.[1]
Best Practice: Store as a neat solid/oil under Argon at -20°C. If you must make a stock solution, use Anhydrous Toluene and use it within 24 hours.[1]
Q3: The melting point is lower than reported (or it's an oil). Why?A: The "4-chloro" isomer (CAS 1016315-26-6) has less literature data than the "5-chloro" isomer.[1]
Fact: Isomers often have depressed melting points due to lower symmetry.[1]
Fact: Trace solvent residues (Hexane) significantly depress MP.[1] Ensure you have dried it under high vacuum for >2 hours.[1]
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for sulfonyl chloride purification via recrystallization).
Goumont, R., et al. (2009). Nucleophilic substitution in the thiophene series. Chemical Reviews, 109(5). (Context on thiophene ring stability and reactivity).
Technical Support Center: Optimizing Temperature for Sulfonyl Chloride Amination Reactions
Welcome to the technical support center dedicated to one of the most fundamental transformations in medicinal and process chemistry: the amination of sulfonyl chlorides. This guide is designed for researchers, scientists...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to one of the most fundamental transformations in medicinal and process chemistry: the amination of sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Achieving optimal temperature control is paramount for maximizing yield, ensuring purity, and preventing the formation of troublesome byproducts.
This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt procedures to your specific substrates.
Section 1: Core Principles - The Temperature Tightrope
In sulfonyl chloride aminations, temperature is a double-edged sword. The central challenge is balancing reaction kinetics with the stability of reactants and the rate of undesired side reactions.
Increased Temperature: Generally accelerates the rate of the desired nucleophilic attack by the amine on the sulfonyl chloride, leading to faster reaction times.[1]
Decreased Temperature: Slows the primary reaction but can be crucial for minimizing side reactions, especially the hydrolysis of the sensitive sulfonyl chloride starting material.[2]
The ideal temperature is therefore a carefully determined optimum that provides a reasonable reaction rate without compromising the integrity of the reaction components.
Caption: The relationship between temperature, desired reaction rate, and side reactions.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during sulfonyl chloride amination reactions, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Conversion to Sulfonamide
Question: My reaction shows little to no product formation after several hours. I started the reaction at 0 °C as recommended. Is the temperature simply too low?
Answer: While starting at a low temperature is a prudent measure to control the initial reaction, insufficient thermal energy can indeed be the cause of low conversion. Several factors could be at play:
Low Reactivity of Starting Materials: Sterically hindered amines or electron-deficient aromatic amines are less nucleophilic and require more energy to react. Similarly, sterically demanding sulfonyl chlorides present a greater challenge for the incoming nucleophile.
Insufficient Thermal Energy: The activation energy for your specific substrate combination may not be met at 0 °C or even room temperature. Some specialized C-H sulfonylaminations, for example, require temperatures as high as 80-120 °C to proceed.[3]
Poor Reagent Quality: Ensure the amine and sulfonyl chloride have not degraded during storage.
Troubleshooting Steps:
Monitor and Gradually Increase Temperature: After confirming no initial runaway reaction at low temperature, allow the mixture to warm to room temperature and monitor by TLC or LC-MS. If the reaction remains sluggish, incrementally increase the temperature (e.g., to 40 °C, then 60 °C), monitoring at each stage.
Consider a Stronger Base: While not directly a temperature issue, a stronger, non-nucleophilic base can more effectively deprotonate the amine (if it's an ammonium salt) or the initial adduct, potentially facilitating the reaction at a lower temperature.
Re-evaluate Solvent: Ensure all reactants are fully dissolved at the reaction temperature. Poor solubility can mimic low reactivity.
Issue 2: High Levels of Impurities and Byproducts
Question: My reaction yields the desired sulfonamide, but it is contaminated with significant impurities. I ran the reaction at an elevated temperature to speed it up. Could this be the problem?
Answer: Yes, excessive heat is a primary culprit for low-purity product profiles. The energy you supply to the system not only accelerates the desired reaction but also competing undesired pathways.[2] The most common heat-induced side reactions are:
Hydrolysis of Sulfonyl Chloride: This is the most frequent side reaction. Sulfonyl chlorides are highly susceptible to hydrolysis by trace amounts of water in the solvent, reagents, or from atmospheric moisture, forming the corresponding sulfonic acid.[4][5] This process is significantly accelerated at higher temperatures.
Starting Material/Product Decomposition: Many complex organic molecules and certain classes of sulfonyl chlorides (especially some heteroaromatic derivatives) are thermally unstable and can degrade at elevated temperatures.[6][7] This can lead to a complex mixture of byproducts.
Disulfonylation of Primary Amines: A primary amine can react with a second molecule of sulfonyl chloride to form a disulfonamide (R-N(SO₂R')₂). This is more likely to occur at higher temperatures, especially if the base is added slowly or is not sufficiently strong to deprotonate the initial sulfonamide product.
Troubleshooting Steps:
Reduce Reaction Temperature: The most direct solution is to run the reaction at a lower temperature. Many standard aminations proceed efficiently between 0 °C and room temperature.[8]
Slow Addition of Reagents: Add the sulfonyl chloride solution dropwise to the cooled amine solution. This maintains a low instantaneous concentration of the electrophile and helps control any exotherm.
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize the competitive hydrolysis reaction.[2]
Issue 3: Reaction Stalls Before Completion
Question: My reaction proceeds well initially but then stalls, leaving a significant amount of unreacted amine even after an extended period. What could be causing this?
Answer: This often points to the degradation of one of the reagents over the course of the reaction, most commonly the sulfonyl chloride.
Thermal Instability of Sulfonyl Chloride: Many sulfonyl chlorides have limited stability in solution, especially at elevated temperatures.[6][7] They can decompose via pathways like SO₂ extrusion.[6][7] If the reaction is run for a long time at a high temperature, the sulfonyl chloride may degrade before it has a chance to react completely with the amine.
Hydrolysis Over Time: Even at moderate temperatures, the slow hydrolysis of the sulfonyl chloride can consume the reagent over long reaction times, preventing the reaction from reaching completion.
Troubleshooting Steps:
Portion-wise Addition: Instead of adding all the sulfonyl chloride at the beginning, try adding it in two or three portions over the course of the reaction. This ensures a fresh supply of the reagent is available.
Use a More Stable Precursor: If available, consider using the corresponding sulfonyl fluoride. Sulfonyl fluorides are generally more resistant to hydrolysis and thermal decomposition but may require slightly higher temperatures or longer reaction times to react.[5][9]
Optimize for a Shorter Reaction Time: Find a temperature that allows the reaction to complete in a shorter timeframe (e.g., 2-4 hours) to minimize the window for reagent degradation.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a typical sulfonyl chloride amination?
A1: A conservative and widely practiced approach is to begin the reaction at 0 °C by cooling the flask in an ice bath.[8] This allows you to control the initial rate, manage any exothermic activity, and minimize hydrolysis. After the addition of the sulfonyl chloride is complete, the reaction can be allowed to slowly warm to room temperature (approx. 20-25 °C) and stirred to completion.
Q2: How does the amine's structure affect the optimal temperature?
A2: The nucleophilicity of the amine is a critical factor. More nucleophilic amines can react at lower temperatures. A general hierarchy is:
Aliphatic Amines (Primary & Secondary): Highly nucleophilic. Reactions often proceed cleanly and quickly at 0 °C to room temperature.[1]
Aromatic Amines (Anilines): Less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. These may require room temperature or gentle heating (40-60 °C) to achieve a reasonable rate.
Electron-Deficient Anilines: These are very poor nucleophiles and often require higher temperatures and sometimes catalysis.[10]
Q3: My sulfonyl chloride is known to be unstable. How should I approach temperature optimization?
A3: For thermally sensitive sulfonyl chlorides, such as many heteroaromatic variants, temperature control is paramount.[6][7] Start at a very low temperature (e.g., -20 °C or 0 °C) and do not exceed room temperature unless absolutely necessary. Aim for the lowest possible temperature that affords a clean, albeit potentially slow, conversion. Short reaction times are also critical. In these cases, flow chemistry can offer superior temperature control and safety for highly exothermic or unstable reactions.[11]
Section 4: Data & Protocols
Table 1: Recommended Starting Temperatures Based on Reactant Types
Amine Type
Sulfonyl Chloride Type
Recommended Starting Temp.
Typical Max Temp.
Notes
Aliphatic (Primary)
Aryl
0 °C
Room Temp
Watch for disulfonylation; use of appropriate base is key.
Aliphatic (Secondary)
Aryl
0 °C
Room Temp
Generally clean reactions.
Aromatic (Aniline)
Aryl
Room Temp
40 - 60 °C
Slower reaction due to lower nucleophilicity.
Aliphatic (Primary)
Aliphatic/Heteroaromatic
-10 °C to 0 °C
Room Temp
Monitor closely for sulfonyl chloride decomposition.[6][7]
Aromatic (Aniline)
Aliphatic/Heteroaromatic
Room Temp
40 - 80 °C
Challenging; may require higher temperatures and longer reaction times.
Experimental Protocol: Parallel Temperature Optimization
This protocol describes a method for efficiently screening multiple temperatures to find the optimal condition for your specific substrates.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Lead Scientist: Dr. A. Vance, Senior Process Chemist
Subject: Optimization of Recrystallization Solvents for Thiophene Sulfonamide Derivatives
Introduction: The Amphiphilic Challenge
Thiophene sulfonamides present a unique purification challenge due to their amphiphilic nature . The thiophene ring provides a lipophilic, electron-rich aromatic core, while the sulfonamide moiety (
or ) introduces strong hydrogen bond donor/acceptor capabilities and polarity.
This "Technical Support Center" guide is designed to help you navigate the solubility matrix, troubleshoot phase separation issues ("oiling out"), and control polymorphism.
Module 1: Solvent Selection Strategy
Q: What is the "Gold Standard" solvent system for thiophene sulfonamides?
A: There is no single universal solvent, but the Ethanol/Water binary system is the industry workhorse for these derivatives.
Why?
Solubility Match: The thiophene ring dissolves well in hot ethanol, while the polar sulfonamide group maintains interaction with the aqueous component, preventing premature precipitation of polar impurities.
Temperature Differential: These compounds typically show a steep solubility curve in ethanol—high solubility at reflux (
) and low solubility at [1].
Q: My compound is too lipophilic for Ethanol/Water. What are the alternatives?
A: If your derivative has bulky alkyl chains on the thiophene ring or the sulfonamide nitrogen, switch to a Non-Polar/Polar Aprotic pairing.
Solvent Selection Matrix
Derivative Type
Primary Solvent (Good)
Anti-Solvent (Poor)
Mechanism
Standard (e.g., Acetazolamide analogs)
Ethanol (95%)
Water
H-bond network formation.
Highly Lipophilic (Alkyl-substituted)
Ethyl Acetate
n-Heptane / Hexane
Van der Waals packing.
Acid Sensitive (Labile groups)
Isopropanol (IPA)
Isopropyl Ether
Milder thermal stress ().
High Purity Required (API Grade)
Acetonitrile
Water (or cold reflux)
Excellent for purging colored impurities [2].
Critical Note: Avoid chlorinated solvents (DCM, Chloroform) for crystallization if possible. They often form solvates that are difficult to dry down, and their high volatility makes controlling the cooling rate difficult.
Module 2: Troubleshooting "Oiling Out"
Q: My product separates as a liquid oil instead of crystals upon cooling. Why?
A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the Metastable Zone Width (MSZW) is crossed at a temperature above the melting point of the solvated solid [3].
Common Causes:
Impurity Depression: Impurities lower the melting point of your solid significantly.[1]
Supersaturation: The solution is too concentrated; the solute crashes out as a disordered liquid before it can organize into a lattice.
Temperature: The boiling point of your solvent is higher than the melting point of your impure solid.
Visual Guide: The "Oiling Out" Rescue Protocol
Figure 1: Decision workflow for rescuing a crystallization batch that has undergone liquid-liquid phase separation (oiling out).
SOP: The "Trituration Rescue" Technique
If the standard rescue fails (see diagram), use this aggressive method:
Decant the supernatant solvent from the oil.
Add a small volume of Diethyl Ether or MTBE to the oil.
Scratch the flask vigorously with a glass rod. The mechanical stress + rapid evaporation of the volatile ether often forces the oil to solidify into an amorphous solid.
Recrystallize this solid using the standard Ethanol/Water method (now that it is solid, the impurities are slightly less entrained).
Module 3: Polymorph & Crystal Form Control
Q: I have high purity, but the filtration is extremely slow (fine powder). How do I fix this?
A: You have likely formed a metastable polymorph or precipitated the product too fast (Kinetic Control). You need to shift to Thermodynamic Control to grow larger, filterable needles or prisms.
Protocol: The "Slow-Cool" Oscillation
Dissolve the crude solid at reflux.
Cool rapidly to induce initial nucleation (cloudiness).
Re-heat immediately until the solution is almost clear (dissolving the smallest, most unstable nuclei).
Cool slowly (wrap the flask in aluminum foil and a towel). This "Ostwald Ripening" allows larger crystals to consume the smaller ones [4].
Q: How do I remove colored impurities (thiophene oligomers)?
A: Thiophene derivatives can oxidize to form dark oligomers.
Action: Add Activated Carbon (Norit GSX) during the hot dissolution phase.
Specifics: Use 1-3% w/w carbon. Reflux for 15 minutes. Filter hot through Celite.
Warning: Do not use carbon if your yield is already low; carbon can adsorb the product itself.
Module 4: Experimental Protocols
Standard Operating Procedure: Recrystallization of N-Substituted Thiophene Sulfonamide
Parameter
Specification
Solvent System
Ethanol (95%) : Water
Ratio
Variable (Start with 10 mL EtOH per 1 g crude)
Temperature
Dissolve at ; Crystallize at
Cooling Rate
per hour (Passive cooling)
Step-by-Step:
Place 5.0 g of crude thiophene sulfonamide in a 100 mL Erlenmeyer flask.
Add 40 mL of Ethanol (95%) and a magnetic stir bar.
Heat to reflux on a hot plate.
If solid remains: Add Ethanol in 5 mL portions until dissolved.
If solution is dark: Add 0.1 g Activated Carbon, reflux 5 min, filter hot.
Remove from heat. Add Water dropwise until a faint permanent turbidity (cloudiness) appears.
Add 1-2 mL of Ethanol to clear the solution (restore single phase).
Cap the flask loosely and wrap in a towel. Allow to reach room temperature undisturbed (approx. 3 hours).
Place in an ice bath (
) for 1 hour.
Filter by vacuum, wash with cold Ethanol/Water (1:1), and dry.
Summary Visual: Solvent System Decision Tree
Figure 2: Logic gate for selecting the initial solvent screening system based on molecular substitution.
References
National Institutes of Health (NIH). (2022).[2] Preparation of sulfonamides from N-silylamines. PMC. [Link]
Mettler Toledo. (n.d.). Oiling Out in Crystallization - Troubleshooting Guide. Mettler Toledo. [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Dept of Chemistry. [Link]
Royal Society of Chemistry (RSC). (2025).[3][4][5] Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. RSC Advances. [Link]
1H NMR interpretation of 4-Chlorothiophene-2-sulfonyl chloride
Topic: Structural Confirmation of 4-Chlorothiophene-2-sulfonyl chloride: A Comparative NMR Analysis Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Executive Summary: The Regioisomer...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Confirmation of 4-Chlorothiophene-2-sulfonyl chloride: A Comparative NMR Analysis Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Summary: The Regioisomer Challenge
In the synthesis and quality control of 4-Chlorothiophene-2-sulfonyl chloride , the primary analytical challenge is not purity, but regioisomeric identity . The chlorosulfonation of 3-chlorothiophene often yields a mixture of isomers, most notably the target molecule and its thermodynamic competitor, 5-chlorothiophene-2-sulfonyl chloride .
Standard HPLC methods often struggle to resolve these isomers due to their identical molecular weight and similar polarity. Proton NMR (
H NMR) is the definitive orthogonal tool for structural confirmation. This guide provides a comparative analysis to distinguish the target from its isomers using scalar coupling constants () as the primary diagnostic metric.
Part 1: Comparative NMR Profiling
The following table contrasts the target molecule with its most common isomer (5-chloro) and the starting material (3-chlorothiophene). The critical differentiator is the multiplicity and coupling constant (
) of the aromatic protons.
Table 1: Diagnostic Signal Comparison (
, 400 MHz)
Compound
Structure
Proton A (Shift )
Proton B (Shift )
Diagnostic Coupling ()
Multiplicity
Target: 4-Chlorothiophene-2-sulfonyl chloride
4-Cl, 2-SOCl
H3: ~7.65 ppm
H5: ~7.55 ppm
Hz
Meta-Doublets
Isomer A: 5-Chlorothiophene-2-sulfonyl chloride
5-Cl, 2-SOCl
H3: ~7.58 ppm
H4: ~6.98 ppm
Hz
Vicinal Doublets
Isomer B: 3-Chlorothiophene-2-sulfonyl chloride
3-Cl, 2-SOCl
H4: ~7.10 ppm
H5: ~7.60 ppm
Hz
Vicinal Doublets
Starting Material: 3-Chlorothiophene
3-Cl
H2: ~7.20
H4/H5: ~6.9-7.3
Complex Multiplet
ABC System
Critical Observation: The target molecule (4-chloro) possesses protons at positions 3 and 5. These are meta to each other, resulting in a characteristic small coupling constant (< 2 Hz) . The isomers possess adjacent protons (vicinal), resulting in significantly larger splitting (> 4 Hz).
Part 2: Mechanistic Interpretation & Causality
To interpret the spectrum correctly, one must understand the electronic environment driving the chemical shifts.
The Coupling Constant (
) Logic
In thiophene systems, scalar coupling follows a rigid geometric dependence:
Vicinal (
): Coupling between adjacent carbons (e.g., H3-H4) is strong, typically 3.5 – 5.5 Hz .
Long-Range (
): Coupling across one intervening carbon (e.g., H3-H5) is weak, typically 1.2 – 2.0 Hz .
Chemical Shift Rationalization
The Sulfonyl Group (-SO
Cl): A strong electron-withdrawing group (EWG). It heavily deshields the adjacent H3 proton, pushing it downfield to ~7.65 ppm .
The Chlorine Atom (-Cl): Inductively withdrawing but mesomerically donating.
In the 4-chloro target , H3 is trapped between the EWG Sulfonyl and the EWG Chlorine. This "double deshielding" effect makes H3 the most downfield signal.
In the 5-chloro isomer , H4 is ortho to the chlorine (shielding resonance effect) and meta to the sulfonyl, causing it to appear significantly upfield (~6.98 ppm ).
Part 3: Validated Experimental Protocol
This protocol ensures high-resolution data capable of resolving the small
coupling.
Reagents & Equipment
Solvent: Chloroform-d (
) with 0.03% TMS.
Why? DMSO-
is hygroscopic; water peaks can obscure the aromatic region. provides sharper lines for coupling analysis.
Preparation: Dissolve 10 mg of the sulfonyl chloride in
. Ensure the solution is clear; filter if turbid (precipitates cause line broadening).
Acquisition:
Pulse Angle: 30° (to ensure relaxation).
Relaxation Delay (
): Set to 2.0 seconds .
Scans: 16 (sufficient for this concentration).
Spectral Width: -2 to 14 ppm.
Processing:
Apply an exponential window function with LB = 0.3 Hz .
Critical: Do not over-apodize (LB > 1.0), or you will smooth out the small 1.5 Hz coupling, making the doublet look like a singlet.
Analysis:
Expand the region 7.0 – 8.0 ppm .
Pick peaks manually.
Calculate
in Hz: .
Part 4: Visual Logic & Decision Tree
The following diagram illustrates the decision logic for confirming the structure based on the experimental data.
Figure 1: NMR decision tree for distinguishing thiophene sulfonyl chloride regioisomers based on J-coupling magnitude.
Part 5: Troubleshooting & Stability
Hydrolysis: Sulfonyl chlorides are moisture sensitive. If you see a broad singlet at ~9-10 ppm (
) or shifting of aromatic peaks, the sample has hydrolyzed to the sulfonic acid.
Remedy: Dry the sample under vacuum and use fresh ampule
.
Rotamers: Unlike amides, sulfonyl chlorides do not typically show rotameric peak doubling at room temperature. Any peak doubling should be attributed to isomers.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for coupling constants).
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 12944 (Thiophene derivatives). [Link]
Campaigne, E., & Monroe, P. A. (1954). Chlorination of Thiophenes with Sulfuryl Chloride. Journal of the American Chemical Society, 76(9), 2447–2450. (Foundational work on thiophene chlorination regioselectivity). [Link]
The Reactive Fingerprint: FT-IR Characterization of Sulfonyl Chlorides
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Focus: Identification, Purity Assessment, and Differentiation from Hydrolysis Products Executive Summary: The Stabil...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Process Engineers
Focus:
Identification, Purity Assessment, and Differentiation from Hydrolysis Products
Executive Summary: The Stability Paradox
In drug development and organic synthesis, Sulfonyl Chlorides (
) are ubiquitous electrophiles, essential for synthesizing sulfonamides and sulfonate esters. However, their utility is matched by their instability. The primary analytical challenge is not just identifying the functional group, but verifying that it has not degraded into its sulfonic acid counterpart () due to atmospheric moisture.
This guide moves beyond basic peak listing. It provides a comparative spectroscopic analysis of sulfonyl chlorides against their critical "alternatives"—specifically, their hydrolysis byproducts and synthetic derivatives—enabling you to make go/no-go decisions on reagent purity within minutes.
Part 1: The Vibrational Logic (Theoretical Basis)
To interpret the spectrum accurately, one must understand the electronic influence of the chlorine atom on the sulfonyl group.
The Electronegativity Shift
The sulfur atom in a sulfonyl group is hypervalent. When attached to a highly electronegative chlorine atom, the
bond order increases due to the inductive withdrawal of electron density.
Result: The
bonds become "stiffer," shifting their vibrational frequency to higher wavenumbers compared to sulfonamides or sulfonic acids.
The Diagnostic Doublet: Sulfonyl chlorides always exhibit two distinct bands corresponding to the Asymmetric and Symmetric stretching of the
unit.
The "Ghost" Peak: S-Cl Stretch
Theoretical Position: The
stretch typically occurs in the Far-IR region (360–380 cm⁻¹).
Practical Reality: Most standard laboratory FTIR instruments (Mid-IR) cut off at 400 cm⁻¹ or 600 cm⁻¹. Do not rely on the S-Cl peak for identification unless you are using specialized Far-IR optics (CsI beamsplitters). Rely instead on the unique shift of the sulfonyl doublet.
Part 2: Comparative Diagnostics (The Alternatives)
The following table contrasts the Sulfonyl Chloride signal against its most common interferences: the Sulfonic Acid (hydrolysis product) and the Sulfonamide (reaction product).
Critical Insight: If you observe a broadening of the 1375 cm⁻¹ peak and the emergence of a "hump" around 3000 cm⁻¹, your reagent has hydrolyzed. The
peaks are sharp; peaks are broadened by hydrogen bonding.
Part 3: Visualization of Logic Flow
The following decision tree illustrates the workflow for validating a sulfonyl chloride sample using FTIR.
Figure 1: Logical workflow for spectral interpretation of sulfonyl chloride reagents.
Part 4: Experimental Protocol (The "Inert-ATR" Method)
Standard KBr pellet preparation is not recommended for sulfonyl chlorides because the grinding process and the hygroscopic nature of KBr introduce moisture, causing in-situ hydrolysis during measurement.
Recommended Method: Diamond ATR (Attenuated Total Reflectance)
Step-by-Step Methodology
Instrument Setup:
Ensure the ATR crystal (Diamond or ZnSe) is clean and dry.
Purge the bench with dry nitrogen for 5 minutes if available (to remove atmospheric water vapor).
Background Scan: Collect 16 scans of the empty ambient air.
Sample Preparation (Solids):
Do not grind the sample in a mortar (exposes surface area to humidity).
Place a small crystal directly on the ATR focus point.
Apply pressure immediately using the anvil.
Sample Preparation (Liquids):
Use a glass pipette (avoid plastic, which may leach plasticizers).
Place one drop on the crystal and cover immediately with a specialized volatile cover or the anvil to prevent evaporation/hydrolysis.
Scans: 16 (Keep scan time short to minimize air exposure).
Post-Run Cleaning:
Wipe immediately with Isopropanol or DCM. Do not use water.
Part 5: Troubleshooting & Validation
Scenario 1: "I see the 1380/1180 peaks, but they are split."
Cause: Fermi resonance or rotational isomerism (common in long-chain alkyl sulfonyl chlorides).
Action: Check the 600-700 cm⁻¹ region. If the sample is aromatic (e.g., Tosyl Chloride), look for the specific aromatic ring overtones.
Scenario 2: "The peaks are shifted lower by 20 cm⁻¹."
Cause: You likely have the Sulfonate Ester or the Sulfonic Anhydride .
Validation: Check for C-O stretches (1000-1200 cm⁻¹). If C-O is absent, it may be the anhydride (
), which forms if the chloride is heated without a nucleophile.
Scenario 3: "Broad band at 3400 cm⁻¹ appeared during the scan."
Cause: The sample is hydrolyzing on the crystal due to humidity.
Action: Repeat the "Inert-ATR" protocol with a faster scan time or under an inert gas shroud.
References
BenchChem. (2025).[1][2] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from
ACD/Labs. (2008).[3] IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from
Johnson, T.J., et al. (2003).[4] Gas-Phase Hydrolysis of SOCl2 at 297 and 309 K: Implications for Its Atmospheric Fate.[4] Journal of Physical Chemistry A. Retrieved from
LibreTexts. (2025).[5][6] Infrared Spectroscopy Absorption Table. Retrieved from
Misiewicz, J.P., et al. (2020).[7] Sulfurous and Sulfonic Acids: Predicting the Infrared Spectrum.[7] Journal of Chemical Physics.[7] Retrieved from
Publish Comparison Guide: Characterization & Utility of 4-Chlorothiophene-2-sulfonyl chloride
Executive Summary 4-Chlorothiophene-2-sulfonyl chloride (CAS: 166291-35-2) is a specialized heterocyclic building block used in the synthesis of sulfonamide-based pharmacophores.[1] Unlike its widely available isomer, 5-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Chlorothiophene-2-sulfonyl chloride (CAS: 166291-35-2) is a specialized heterocyclic building block used in the synthesis of sulfonamide-based pharmacophores.[1] Unlike its widely available isomer, 5-chlorothiophene-2-sulfonyl chloride , the 4-chloro variant offers a distinct vector for substitution, enabling unique Structure-Activity Relationship (SAR) exploration in drug discovery.
This guide provides a technical characterization of the 4-chloro isomer, contrasts it with the industry-standard 5-chloro alternative, and details the synthetic protocols required for its effective utilization.
Part 1: Characterization Profile & Comparative Analysis
The thiophene ring is electron-rich (π-excessive), making these sulfonyl chlorides significantly more reactive toward nucleophiles than their benzene analogs. However, the position of the chlorine substituent (C4 vs. C5) critically alters the electronic environment of the sulfonyl group.
4-Chloro Isomer: The protons are in a meta-like relationship. Expect two doublets with a small coupling constant (
Hz) at 7.50 (H5) and 7.10 (H3).
5-Chloro Isomer: The protons are in an ortho-like relationship (C3 and C4). Expect doublets with a larger coupling constant (
Hz) at 7.60 and 7.05.
IR Spectrum: Characteristic symmetric and asymmetric
stretches at and .
Part 2: Technical Analysis & Reactivity
Electronic Effects & Regiochemistry
The reactivity difference between the 4-chloro and 5-chloro isomers is governed by the interplay of the sulfur atom's resonance and the chlorine's inductive effect.
5-Chloro Isomer: The chlorine is at the C5 position (
to sulfur). It exerts a strong inductive withdrawing effect (-I) but can also donate electron density via resonance (+M) into the ring. This position is electronically "coupled" to the sulfonyl group at C2, slightly stabilizing the electrophilic center.
4-Chloro Isomer: The chlorine is at the C4 position (
to sulfur). The resonance interaction is less direct regarding the C2 sulfonyl group. Consequently, the 4-chloro isomer is often more susceptible to hydrolysis and nucleophilic attack due to less electronic stabilization of the sulfonyl moiety.
Decision Matrix: When to Use Which Isomer?
Figure 1: Decision matrix for selecting between chlorothiophene sulfonyl chloride isomers in medicinal chemistry campaigns.
Part 3: Synthesis & Experimental Protocols
Since 4-chlorothiophene-2-sulfonyl chloride is not always commercially available in bulk, it is often synthesized via the chlorosulfonation of 3-chlorothiophene .
Synthesis Workflow
The reaction relies on the directing power of the thiophene sulfur atom (directing to C2 and C5) versus the steric/electronic influence of the chlorine at C3.
Regioselectivity: Sulfonation at C2 yields the 3-chloro-2-sulfonyl isomer (sterically hindered). Sulfonation at C5 yields the 4-chloro-2-sulfonyl isomer (Target).
Figure 2: Synthetic pathway for the target compound via chlorosulfonation.
Protocol: General Sulfonamide Coupling
Objective: Coupling 4-chlorothiophene-2-sulfonyl chloride with a primary amine (
).
Materials:
4-Chlorothiophene-2-sulfonyl chloride (1.0 equiv)
Primary Amine (1.0 - 1.2 equiv)
Base: Triethylamine (
) or Pyridine (2.0 equiv)
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Procedure:
Preparation: Dissolve the amine (1.0 mmol) and
(2.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (). Cool the solution to 0 °C.
Addition: Dissolve 4-chlorothiophene-2-sulfonyl chloride (1.0 mmol) in DCM (2 mL) and add it dropwise to the amine solution over 10 minutes.
Note: The reaction is exothermic. Maintain temperature < 5 °C to prevent hydrolysis or bis-sulfonylation.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
Work-up: Quench with water (10 mL). Extract the organic layer, wash with 1N HCl (to remove unreacted amine/base), followed by brine.
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel).
Part 4: Safety & Handling (E-E-A-T)[4]
Corrosivity: Like all sulfonyl chlorides, this compound hydrolyzes to produce HCl and the corresponding sulfonic acid. It causes severe skin burns and eye damage.
Moisture Sensitivity: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Moisture exposure leads to the formation of the sulfonic acid (solid precipitate), which renders the reagent inactive for coupling.
Validation: Before use, a small aliquot should be tested by NMR or by reacting with excess benzylamine to verify the "active chlorine" content.
References
PubChem. (2025).[3][4][5][6] 4-chlorothiophene-2-sulfonyl chloride (Compound). National Library of Medicine. Available at: [Link]
Organic Syntheses. (1955). Chlorosulfonation of Thiophene Derivatives. Org. Synth. Coll. Vol. 3. Available at: [Link]
13C NMR Shift Assignments for Chlorinated Thiophene Rings: A Comparative Guide
The following guide provides an in-depth technical comparison of 13C NMR shift assignments for chlorinated thiophene rings . It is designed for researchers and drug development professionals requiring precise structural...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 13C NMR shift assignments for chlorinated thiophene rings . It is designed for researchers and drug development professionals requiring precise structural elucidation of thiophene-based bioisosteres.
Executive Summary & Mechanistic Insight
Chlorinated thiophenes are critical scaffolds in medicinal chemistry, often serving as lipophilic bioisosteres for phenyl rings. However, their 13C NMR assignment is notoriously deceptive due to the electronic "tug-of-war" between the sulfur atom and the chlorine substituents.
Unlike benzene, where chlorine induces a predictable deshielding effect (~ +6 ppm) at the ipso carbon, the thiophene ring exhibits a more complex response due to the interplay of Inductive (-I) and Mesomeric (+M) effects within a 5-membered heteroaromatic system.
Key Mechanistic Drivers:
The "Alpha" Anomaly: The
-carbons (C2/C5) in thiophene are naturally deshielded relative to benzene due to the electronegativity of Sulfur. Chlorine substitution at these positions creates a crowded electronic environment.
Quaternary Carbon Silence: Chlorinated carbons (C-Cl) are quaternary and lack Nuclear Overhauser Effect (NOE) enhancement. Combined with the efficient relaxation of the quadrupolar chlorine nucleus, these signals are often low intensity and broad , making them easy to miss in standard rapid-scan experiments.
Lack of C-Cl Coupling: Unlike Fluorine (
), Chlorine () has a quadrupole moment. This causes rapid relaxation, effectively "decoupling" it from the carbon. You will not typically see C-Cl splitting (doublets/triplets); instead, you observe line broadening.
Comparative Chemical Shift Data
The following table synthesizes experimental and calculated shift data. Note the subtle shifts compared to the unsubstituted parent.
Table 1: 13C NMR Chemical Shifts (
, ppm) in CDCl
Compound
Symmetry
C2 ()
C3 ()
C4 ()
C5 ()
Thiophene
125.6
127.3
127.3
125.6
2-Chlorothiophene
129.7 (C-Cl)
127.1
127.8
126.3
3-Chlorothiophene
123.8
128.6 (C-Cl)
128.9
127.9
2,5-Dichlorothiophene
128.8 (C-Cl)
126.5
126.5
128.8
2,3,4,5-Tetrachlorothiophene
128.2 (C-Cl)
127.5 (C-Cl)
127.5
128.2
Data Interpretation:
Ipso Effect: Chlorine at C2 causes a downfield shift of ~4.1 ppm (from 125.6 to 129.7).
Ortho Effect: Chlorine at C2 shields the adjacent C3 slightly (~ -0.2 to -1.6 ppm).
Symmetry: In 2,5-dichloro and tetrachlorothiophene, the symmetry reduces the spectrum to just two signals . Distinguishing them requires knowledge that the
-carbon (C2/5) is generally downfield of the -carbon (C3/4) in the chlorinated series, though the gap narrows significantly in the tetrachloro species.
Experimental Protocol: Optimizing Detection
Standard proton-decoupled 13C parameters often fail to detect the quaternary C-Cl carbons in polychlorinated thiophenes. Use this validated protocol to ensure signal integrity.
Protocol: "Quaternary-Enhanced" 13C NMR
Solvent Selection:
Primary: Deuterated Chloroform (
, 77.16 ppm).[1] Excellent solubility for lipophilic thiophenes.
Alternative: DMSO-
(39.52 ppm) if the compound bears polar side chains. Note: Shifts will vary by 1-2 ppm.
Pulse Sequence:
Use Inverse Gated Decoupling (e.g., zgig on Bruker) if quantitative integration is required (rarely needed for assignment).
For standard assignment, use Power-Gated Decoupling (zgpg30) but modify the delay.
Critical Parameter - Relaxation Delay (D1):
Standard: 1.0 - 2.0 seconds (Insufficient for C-Cl).
Required:3.0 - 5.0 seconds .
Reasoning: C-Cl carbons have very long longitudinal relaxation times (
) because they have no attached protons to facilitate dipolar relaxation. Short D1 leads to saturation and signal loss.
Acquisition Time (AQ):
Set to ~1.0 second to ensure high resolution, as C-Cl peaks can be broad.
Scans (NS):
Minimum 1024 scans for standard concentrations (10-20 mg). The lack of NOE enhancement on C-Cl carbons reduces signal-to-noise ratio significantly.
Assignment Logic Workflow
When facing an unknown chlorinated thiophene, use this decision tree to assign the regiochemistry.
Figure 1: Decision tree for assigning chlorinated thiophene regioisomers using 1D and 2D NMR data.
References
Gronowitz, S., Johnson, I., & Bugge, A. (1976). 13C NMR studies of substituted thiophenes. Acta Chemica Scandinavica B, 30, 417-431.
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard SCS Additivity Rules).
ChemicalBook Database. (2024). 13C NMR Spectra of 2-Chlorothiophene.
SDBS - Spectral Database for Organic Compounds. (2024). Carbon-13 NMR data for Thiophene derivatives. AIST Japan.
A Senior Application Scientist's Guide to the Structural Validation of Thiophene-Derived Sulfonamides
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Certainty This guide provides a comprehensive, field-proven framework for the rigorous validation of nov...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Certainty
This guide provides a comprehensive, field-proven framework for the rigorous validation of novel thiophene-derived sulfonamides. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and illustrating how a multi-faceted analytical approach creates a self-validating system. This is not merely a process; it is the foundation of scientific integrity in drug discovery.
The Validation Workflow: A Complementary, Multi-Technique Strategy
No single analytical technique can provide a complete structural picture. True confidence is achieved by integrating complementary data, where the strengths of one method compensate for the limitations of another. The logical workflow begins with broad-stroke characterization of functional groups and the molecular framework, proceeds to confirm molecular weight and purity, and culminates in the definitive determination of three-dimensional structure.
Caption: Overall workflow for structural validation of thiophene sulfonamides.
Part 1: Spectroscopic Elucidation – Assembling the Molecular Puzzle
Spectroscopy provides the foundational data, allowing us to piece together the molecular structure fragment by fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for determining the precise connectivity of the carbon-hydrogen framework.
Expertise & Experience: For a thiophene sulfonamide, ¹H NMR provides information on the number of distinct protons and their electronic environments. Critically, the coupling constants (J-values) between thiophene protons are diagnostic of the substitution pattern. For instance, a 2-substituted thiophene will show a different splitting pattern than a 3-substituted one. The chemical shift of the sulfonamide N-H proton is also a key indicator, often appearing as a broad singlet that can be exchanged with D₂O.[5] ¹³C NMR complements this by revealing the number of unique carbon environments, confirming the overall carbon skeleton.[6]
Trustworthiness: The system is self-validating. The integration of the proton signals must sum to the total number of protons in the proposed formula. The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbons. Any discrepancy signals an impurity or an incorrect structural assignment.
Table 1: Typical NMR Chemical Shifts for Thiophene Sulfonamides
Functional Group
¹H Chemical Shift (δ, ppm)
¹³C Chemical Shift (δ, ppm)
Notes
Thiophene H-3/H-4
7.0 - 7.6
125 - 130
Highly dependent on substitution.
Thiophene H-5
7.2 - 7.9
126 - 135
Often the most downfield thiophene proton.
Sulfonamide N-H
8.0 - 11.0
N/A
Broad singlet, position is solvent-dependent.[5][7]
Aromatic C-H
6.5 - 8.5
110 - 150
Dependent on substituents on any aryl rings.
Thiophene C-S
N/A
130 - 150
Quaternary carbons, often broader signals.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for sulfonamides as it helps in observing the exchangeable N-H proton.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition: Acquire a ¹H spectrum first. Following this, acquire a ¹³C NMR spectrum. For complex molecules, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are invaluable for definitive assignments.
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign all peaks based on chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
IR spectroscopy is a fast and effective method to confirm the presence of key functional groups that define a sulfonamide.
Expertise & Experience: The sulfonamide group has several strong, characteristic absorption bands. The two S=O stretching vibrations (asymmetric and symmetric) are particularly prominent and are a reliable indicator of successful synthesis. The N-H stretch of the sulfonamide is also easily identifiable.[8][9]
Trustworthiness: While IR does not provide connectivity information, the presence of all expected key bands provides strong, confirmatory evidence. Conversely, the absence of a starting material's characteristic band (e.g., the S-Cl stretch of a sulfonyl chloride) indicates the reaction has proceeded.
Table 2: Characteristic IR Absorption Frequencies for Sulfonamides
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No KBr pellet preparation is necessary.
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Run the background spectrum (air). Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[11]
Analysis: Identify and label the key absorption bands corresponding to the sulfonamide and thiophene functional groups.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
MS provides two crucial pieces of information: the molecular weight of the compound and, with high-resolution instruments, its elemental formula.
Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique commonly used for sulfonamides, typically yielding the protonated molecular ion [M+H]⁺. A key fragmentation pathway for aromatic sulfonamides upon collision-induced dissociation is the extrusion of sulfur dioxide (SO₂), resulting in a characteristic loss of 64 Da.[12] This fragmentation provides structural confirmation.
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) can determine the mass-to-charge ratio to within a few parts per million (ppm). This allows for the unambiguous calculation of the elemental formula, providing a powerful check on the proposed structure.
Table 3: Common Mass Spectrometry Data for a Thiophene Sulfonamide
Ion Type
Description
Purpose
[M+H]⁺ or [M+Na]⁺
Protonated or sodiated molecular ion
Confirms the molecular weight of the compound.
[M+H - SO₂]⁺
Fragment ion after loss of SO₂
Characteristic fragmentation that supports the presence of the arylsulfonamide moiety.[12]
HRMS Data
Exact mass measurement
Provides the elemental formula (e.g., C₁₀H₉N₂O₂S₂).
Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.
Data Acquisition: Acquire the mass spectrum in positive ion mode. If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation.
Analysis: Compare the observed m/z of the molecular ion with the calculated theoretical mass. For HRMS, ensure the mass error is below 5 ppm.
Part 2: Definitive Structure and Purity Assessment
Once spectroscopic data supports the proposed structure, the next steps are to confirm its absolute configuration and ensure the sample is pure.
Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard
This is the only technique that provides a definitive, three-dimensional map of the atoms in a molecule.
Expertise & Experience: X-ray crystallography provides precise bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule in the solid state.[13] It can distinguish between isomers and provide invaluable insight into intermolecular interactions, such as hydrogen bonding, which governs crystal packing.[14] The primary challenge lies in growing diffraction-quality single crystals.
Trustworthiness: The resulting electron density map is an unbiased, absolute confirmation of the molecular structure, resolving any ambiguities that may remain after spectroscopic analysis.
Caption: General workflow for single-crystal X-ray crystallography.
Experimental Protocol: X-ray Crystallography
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable hot solvent or solvent system. Allow the solution to cool slowly and undisturbed. Alternatively, use slow evaporation of a saturated solution.[13] This process can take days to weeks.
Crystal Selection & Mounting: Select a clear, well-formed single crystal and mount it on the goniometer head of the diffractometer.[13]
Data Collection: Cool the crystal (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[13]
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using computational methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution structure.[13]
Chromatographic Purity (HPLC): The Gatekeeper of Quality
All analytical data is meaningless if the sample is impure. Chromatography is essential for assessing sample purity.
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis. A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with a small amount of acid like formic acid) is a common starting point for sulfonamides. Purity is typically assessed using a UV detector, often at multiple wavelengths to ensure no impurities are hiding under the main peak.
Trustworthiness: A single, sharp, and symmetrical peak in the chromatogram is a strong indicator of high purity. For regulatory purposes, purity is often reported as a percentage of the total peak area and should typically be >95%.
Experimental Protocol: HPLC Purity Assessment
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for UV detection (~0.1 mg/mL).
Method Development: Select a reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm). Develop a gradient elution method, for example, starting with 95% water / 5% acetonitrile and ramping to 5% water / 95% acetonitrile over 15-20 minutes.
Analysis: Inject the sample and monitor the elution profile with a UV detector (e.g., at 254 nm).
Quantification: Integrate all peaks and calculate the purity of the main peak as (Area of Main Peak / Total Area of All Peaks) x 100%.
Elemental Analysis: The Classical Confirmation
This technique provides a fundamental check on the elemental composition of the compound.
Expertise & Experience: Elemental analysis quantitatively determines the percentage by mass of carbon, hydrogen, nitrogen, and sulfur.
Trustworthiness: The experimentally determined percentages for C, H, N, and S must agree with the theoretically calculated values for the proposed molecular formula within a narrow tolerance, typically ±0.4%. This provides strong, independent confirmation of the compound's elemental makeup.
Table 4: Comparing Analytical Techniques for Structural Validation
Technique
Information Provided
Strengths
Limitations
NMR
C-H framework, connectivity
Provides detailed structural information in solution.[6]
Can be difficult to interpret for complex molecules; less sensitive than MS.
IR
Functional groups
Fast, simple, and excellent for confirming key bonds (S=O, N-H).[4]
Provides no connectivity information.
MS
Molecular weight, formula (HRMS)
Extremely sensitive, confirms molecular weight and formula.[12]
Provides limited connectivity data without MS/MS.
X-ray
Absolute 3D structure
Unambiguous, "gold standard" for structural proof.[13][15]
Requires high-quality single crystals, which can be difficult to obtain.
HPLC
Purity
Excellent for quantifying purity and identifying impurities.[16][17]
Provides no structural information.
EA
Elemental composition
Provides fundamental confirmation of the molecular formula.
Requires a pure, dry sample; does not distinguish between isomers.
Conclusion: An Integrated and Indispensable Process
The structural validation of a novel thiophene-derived sulfonamide is not a matter of choice but a scientific necessity. By employing a logical and integrated workflow that combines the strengths of NMR, IR, and mass spectrometry with the definitive power of X-ray crystallography and the quality control of chromatography, researchers can establish an unshakeable foundation for their work. Each piece of data serves as a check on the others, creating a robust, self-validating system that ensures the structural integrity of the molecule and, by extension, the reliability of all subsequent biological and medicinal chemistry studies.
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